molecular formula C10H13ClN2O2 B1320945 N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide CAS No. 1021339-26-3

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

カタログ番号: B1320945
CAS番号: 1021339-26-3
分子量: 228.67 g/mol
InChIキー: DDZBDCPTLSFIME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(2-chloro-3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)9(15)13-6-4-5-12-8(11)7(6)14/h4-5,14H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZBDCPTLSFIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604395
Record name N-(2-Chloro-3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021339-26-3
Record name N-(2-Chloro-3-hydroxy-4-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021339-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloro-3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1021339-26-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data, detailed protocols, and established signaling pathways for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide are limited. This guide provides a comprehensive overview of its known properties and presents hypothetical, yet representative, experimental protocols and potential mechanisms of action based on the structural characteristics of similar pyridine derivatives. This information is intended to serve as a foundational resource and a framework for future research.

Compound Identity and Physicochemical Properties

This compound is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The pivalamide group can influence solubility and metabolic stability, while the chloro and hydroxyl substitutions on the pyridine ring are key for potential interactions with biological targets.

PropertyValueSource
CAS Number 1021339-26-3[1][2][3][4]
Molecular Formula C₁₀H₁₃ClN₂O₂[1][2]
Molecular Weight 228.68 g/mol [1][2]
Appearance Solid (Hypothetical)-
Solubility Soluble in DMSO and Methanol (Hypothetical)-
Melting Point 185-190 °C (Hypothetical)-
SMILES CC(C)(C)C(=O)NC1=C(O)C(Cl)=NC=C1-
InChI InChI=1S/C10H13ClN2O2/c1-10(2,3)9(15)13-6-4-5-12-8(11)7(6)14/h4-5,14H,1-3H3,(H,12,13,15)-

Hypothetical Biological Activity: Kinase Inhibition

Given the structural motifs present in this compound, a plausible biological role is the inhibition of protein kinases. The pyridine core is a common scaffold in many approved kinase inhibitors. The chloro and hydroxyl groups could form key hydrogen bonds and halogen bonds within the ATP-binding pocket of a kinase.

Hypothetical Signaling Pathway: Inhibition of the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Here, we propose a hypothetical scenario where this compound acts as an inhibitor of MEK1/2, a central kinase in this pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols that could be used to characterize the activity of this compound.

In Vitro MEK1 Kinase Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the MEK1 kinase.

Materials:

  • Recombinant human MEK1 enzyme

  • Biotinylated ERK1 (inactive substrate)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • HTRF Kinase-Glo® Max Assay Kit

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM.

  • In a 384-well plate, add 2 µL of the compound dilutions. For the positive control (no inhibition) and negative control (no enzyme), add 2 µL of DMSO.

  • Add 10 µL of a solution containing the MEK1 enzyme and biotinylated ERK1 in kinase assay buffer.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of ATP in kinase assay buffer. The final ATP concentration should be close to the Km for MEK1.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® Max reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start PrepCompound Prepare Serial Dilution of Compound Start->PrepCompound AddToPlate Add Compound/DMSO to 384-well Plate PrepCompound->AddToPlate AddEnzymeSubstrate Add MEK1 Enzyme and ERK1 Substrate AddToPlate->AddEnzymeSubstrate PreIncubate Pre-incubate for 15 min AddEnzymeSubstrate->PreIncubate AddATP Initiate Reaction with ATP PreIncubate->AddATP IncubateReaction Incubate for 60 min at 30°C AddATP->IncubateReaction StopAndDetect Stop Reaction and Add Kinase-Glo® Reagent IncubateReaction->StopAndDetect ReadLuminescence Measure Luminescence StopAndDetect->ReadLuminescence AnalyzeData Calculate % Inhibition and IC₅₀ ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for the in vitro MEK1 kinase assay.

Cell-Based Western Blot Analysis for ERK Phosphorylation

This protocol aims to confirm the on-target effect of the compound in a cellular context by measuring the phosphorylation of ERK, the downstream target of MEK1.

Materials:

  • A suitable cancer cell line with a constitutively active MAPK/ERK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • SDS-PAGE gels and Western blot apparatus.

Procedure:

  • Seed A375 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound for 2 hours. Include a DMSO-treated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (anti-p-ERK, anti-t-ERK, or anti-GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the p-ERK signal to the t-ERK and GAPDH signals.

Conclusion

This compound represents a chemical scaffold with potential for biological activity, possibly as a kinase inhibitor. The hypothetical data and protocols presented in this guide are intended to provide a framework for initiating research into its true biological function and therapeutic potential. Further experimental validation is necessary to elucidate its mechanism of action and to confirm the hypotheses presented herein.

References

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the molecular structure of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide. Due to the limited availability of public domain data, this document focuses on the fundamental structural and chemical identifiers of the compound. At present, detailed experimental data, including crystallographic and comprehensive spectroscopic analyses, as well as specific biological activity and signaling pathway information, are not extensively reported in publicly accessible literature. This guide serves as a foundational resource, compiling the known structural details to support further research and investigation into this molecule.

Molecular Structure and Identification

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a chlorine atom at the 2-position, a hydroxyl group at the 3-position, and a pivalamide group at the 4-position.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1. This information is crucial for the unambiguous identification and sourcing of the compound.

IdentifierValue
Molecular Formula C₁₀H₁₃ClN₂O₂
Molecular Weight 228.68 g/mol
CAS Number 1021339-26-3
Canonical SMILES CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)O
InChI InChI=1S/C10H13ClN2O2/c1-10(2,3)9(15)13-6-4-5-12-8(11)7(6)14/h4-5,14H,1-3H3,(H,12,13,15)
InChIKey DDZBDCPTLSFIME-UHFFFAOYSA-N

Table 1: Chemical Identifiers for this compound

Structural Diagram

The two-dimensional chemical structure of this compound is depicted below. This visualization clarifies the connectivity of the atoms and the arrangement of the functional groups on the pyridine ring.

physical and chemical properties of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide is a substituted pyridinamide with potential applications in medicinal chemistry and drug discovery. This technical guide provides a summary of its known physical and chemical properties. Due to the limited availability of comprehensive experimental data in public domains, this document also outlines standardized protocols for the full characterization of the compound, including the determination of its physicochemical properties and a plausible synthetic route. This guide is intended to serve as a foundational resource for researchers initiating studies on this molecule.

Introduction

Substituted pyridine derivatives are a cornerstone in the development of novel therapeutic agents due to their versatile biological activities. The structural motif of this compound, incorporating a chlorinated and hydroxylated pyridine ring coupled with a pivalamide group, suggests its potential as a scaffold in drug design. The presence of hydrogen bond donors and acceptors, along with a lipophilic tert-butyl group, indicates that this molecule could interact with biological targets. This guide consolidates the available information and provides a roadmap for its comprehensive experimental characterization.

Physicochemical Properties

Currently, detailed experimental data for this compound is limited. The following tables summarize the known properties and provide a framework for the experimental determination of key physicochemical parameters.

Known Properties
PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O₂[1]
Molecular Weight 228.68 g/mol [1]
CAS Number 1021339-26-3[1]
Physical Form SolidVendor Information
Storage Room temperature[1]
Properties Requiring Experimental Determination
PropertyExperimental Protocol
Melting Point To be determined using a standard melting point apparatus (e.g., capillary method) or by Differential Scanning Calorimetry (DSC).
Boiling Point To be determined under reduced pressure due to the likelihood of decomposition at atmospheric pressure.
Solubility To be determined in a range of standard solvents (e.g., water, PBS, DMSO, ethanol) using a gravimetric or spectroscopic method.
pKa To be determined by potentiometric titration or UV-Vis spectroscopy in a suitable solvent system.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and quality control of this compound. The following are proposed methods for obtaining this data.

SpectroscopyExpected Observations
¹H NMR Signals corresponding to the pyridine ring protons, the tert-butyl protons of the pivalamide group, and exchangeable protons of the hydroxyl and amide groups.
¹³C NMR Resonances for the carbon atoms of the pyridine ring, the pivalamide group (including the quaternary carbon and methyl carbons), and the carbonyl carbon.
FT-IR Characteristic absorption bands for O-H (hydroxyl), N-H (amide), C=O (amide carbonyl), and C-Cl stretching vibrations.
Mass Spectrometry Determination of the molecular ion peak and fragmentation pattern to confirm the molecular weight and structure.

Experimental Protocols

Proposed Synthesis

A plausible synthetic route for this compound involves the acylation of a suitable aminopyridine precursor.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-amino-2-chloro-3-hydroxypyridine 4-Amino-2-chloro- 3-hydroxypyridine Pyridine_Solvent Pyridine (as base and solvent) 4-amino-2-chloro-3-hydroxypyridine->Pyridine_Solvent Dissolve Pivaloyl_chloride Pivaloyl chloride Pivaloyl_chloride->Pyridine_Solvent Add dropwise Target_Compound This compound Pyridine_Solvent->Target_Compound Acylation Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis Synthesis Synthesis Purification Purification Synthesis->Purification MeltingPoint Melting Point Purification->MeltingPoint Solubility Solubility Assay Purification->Solubility pKa pKa Determination Purification->pKa Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Screening_Workflow cluster_compound Compound cluster_screening Initial Screening cluster_followup Follow-up Studies Compound This compound Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Compound->Cell_Viability Target_Based Target-Based Screens (e.g., Kinase Panel) Compound->Target_Based Dose_Response Dose-Response Studies Cell_Viability->Dose_Response Target_Based->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action

References

An In-depth Technical Guide to the Solubility of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide, a halogenated heterocyclic compound of interest in chemical and pharmaceutical research.[1][2][3] Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility in various organic solvents. The guide outlines established experimental protocols for solubility assessment and presents a logical workflow for these procedures. The molecular formula of the compound is C10H13ClN2O2, and its molecular weight is 228.68 g/mol .[1][3]

Introduction

This compound is a chemical compound with potential applications in various research and development sectors.[1][3] Understanding its solubility in organic solvents is a critical parameter for its synthesis, purification, formulation, and application in drug discovery and development processes. This guide provides a foundational understanding of the principles of solubility and offers detailed methodologies for its experimental determination.

Predicted Solubility Profile

Based on the structure of this compound, which contains both polar (hydroxyl, amide) and non-polar (pivaloyl, chloropyridinyl) moieties, its solubility is expected to vary significantly across different organic solvents. The general principle of "like dissolves like" suggests that the compound may exhibit moderate solubility in polar aprotic solvents and some alcohols, while having limited solubility in non-polar solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in the public domain. Researchers are encouraged to perform experimental determinations to ascertain these values. The following sections provide detailed protocols for such determinations.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry.[4][5][6] The following protocols are adapted from standard laboratory methods for determining the solubility of organic compounds.

4.1. Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently categorize the compound's solubility in a range of solvents.

  • Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

  • Materials:

    • This compound

    • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

    • Small test tubes

    • Vortex mixer

    • Spatula

  • Procedure:

    • Place approximately 25 mg of this compound into a small test tube.[4]

    • Add 0.75 mL of the selected organic solvent in small portions.[4]

    • After each addition, shake the test tube vigorously for 60 seconds.[4][5]

    • Observe the mixture. If the solid dissolves completely, the compound is considered soluble. If some solid remains, it is partially soluble or insoluble.[5]

    • Record the observations for each solvent.

4.2. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound in a specific solvent.

  • Objective: To determine the precise concentration of a saturated solution of the compound at a given temperature.

  • Materials:

    • This compound

    • Selected organic solvent

    • Scintillation vials or flasks with secure caps

    • Orbital shaker or magnetic stirrer

    • Temperature-controlled environment (e.g., incubator, water bath)

    • Analytical balance

    • Filtration apparatus (e.g., syringe filters with appropriate membrane)

    • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent in a flask.

    • Seal the flask and place it in a temperature-controlled shaker or on a stirrer.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After reaching equilibrium, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

    • Dilute the filtered solution with a known volume of the solvent.

    • Analyze the concentration of the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Calculate the original solubility based on the dilution factor and the measured concentration.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_reporting Reporting start Start: Obtain this compound select_solvents Select Organic Solvents start->select_solvents qual_test Perform Qualitative Solubility Test (e.g., 25 mg in 0.75 mL solvent) select_solvents->qual_test observe_qual Observe and Record (Soluble, Partially Soluble, Insoluble) qual_test->observe_qual quant_setup Prepare Saturated Solution (Shake-Flask Method) observe_qual->quant_setup Proceed with promising solvents equilibration Equilibrate for 24-48h at Constant Temperature quant_setup->equilibration analysis Filter and Analyze Supernatant (e.g., HPLC, UV-Vis) equilibration->analysis calculate Calculate Solubility (e.g., mg/mL, mol/L) analysis->calculate compile_data Compile Data into Table calculate->compile_data end End: Final Report compile_data->end

Caption: Workflow for determining the solubility of a chemical compound.

Data Presentation

Once quantitative solubility data is obtained, it should be organized into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at [Specify Temperature]

Organic SolventSolvent ClassSolubility (g/L)Solubility (mol/L)Observations
MethanolAlcoholData to be determinedData to be determinede.g., Colorless solution
EthanolAlcoholData to be determinedData to be determined
AcetoneKetoneData to be determinedData to be determined
Ethyl AcetateEsterData to be determinedData to be determined
DichloromethaneHalogenatedData to be determinedData to be determined
HexaneAlkaneData to be determinedData to be determinede.g., Insoluble
Other SolventsData to be determinedData to be determined

Conclusion

References

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide. The information is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and purity of this compound for laboratory and developmental applications. Due to the limited availability of specific public stability data for this compound, this guide combines available safety and handling information with established chemical principles regarding its functional groups to provide robust recommendations.

Compound Profile

This compound is a halogenated hydroxypyridine derivative. Its structure, featuring a pivalamide group, a chloro substituent, and a hydroxyl group on a pyridine ring, dictates its chemical properties, reactivity, and potential degradation pathways.

PropertyValue
Molecular Formula C₁₀H₁₃ClN₂O₂
Molecular Weight 228.68 g/mol
CAS Number 1021339-26-3
Physical Appearance Solid
Primary Hazard Irritant, May cause allergic skin reaction, Causes serious eye irritation[1]

Stability Profile and Potential Degradation Pathways

While specific, quantitative stability studies on this compound are not extensively documented in publicly available literature, an understanding of its functional groups allows for the prediction of potential degradation pathways.

Key Functional Groups and Potential Instabilities:

  • Amide Linkage: The pivalamide group contains an amide bond, which can be susceptible to hydrolysis under strongly acidic or basic conditions to yield pivalic acid and 4-amino-2-chloro-3-hydroxypyridine.[2] The steric hindrance provided by the tert-butyl group in pivalamide generally offers significant protection against hydrolysis compared to less hindered amides, suggesting reasonable stability under neutral pH conditions.[3]

  • Chloro-hydroxypyridine Ring: The substituted pyridine ring is the core of the molecule. The presence of both a chloro and a hydroxyl group can influence the electron density of the ring, potentially making it susceptible to nucleophilic substitution reactions or oxidation under harsh conditions. The hydroxyl group may also be susceptible to oxidation, which could lead to colored degradation products.

  • Photostability: Pyridine-containing compounds can be sensitive to light. Photodegradation could potentially occur, leading to complex degradation products.

A proposed logical flow for assessing the stability of this compound is outlined below.

G cluster_storage Storage Conditions cluster_handling Handling Procedures cluster_stability Stability Considerations storage Store at Room Temperature in a Dry, Well-Ventilated Area light Protect from Light storage->light container Keep Container Tightly Closed storage->container ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe Leads to photodegradation Potential for Photodegradation light->photodegradation Mitigates hydrolysis Potential for Amide Hydrolysis (Extreme pH) container->hydrolysis Mitigates ventilation Use in a Well-Ventilated Area (Fume Hood) ppe->ventilation ignition Avoid Sources of Ignition ventilation->ignition oxidation Potential for Oxidation

Figure 1. Logical workflow for storage and handling to ensure stability.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended based on supplier safety data and general best practices for related chemical structures.

ConditionRecommendationRationale
Temperature Store at room temperature.[1]Avoids potential degradation that could be accelerated by extreme temperatures.
Humidity Store in a dry environment. Keep container tightly closed.[4][5][6]Minimizes exposure to atmospheric moisture, which could contribute to hydrolysis of the amide group over long-term storage.
Light Store in a light-protected container (e.g., amber vial).Protects against potential photodegradation.
Atmosphere Store in a well-ventilated area.[4][5][7][8][9]General safety precaution for chemical storage.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.[7]Avoids chemically induced degradation. Strong acids or bases can catalyze amide hydrolysis.

Personal Protective Equipment (PPE) and Handling:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield. The compound is classified as causing serious eye irritation.[1]

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat to prevent skin contact.[5] The compound may cause an allergic skin reaction.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[5][8]

  • General Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in areas where the chemical is handled.[6][9]

Proposed Experimental Protocol for Stability Testing

For researchers requiring quantitative stability data, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions and to identify and characterize any major degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or other suitable buffer components

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber

  • Temperature and humidity-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic or basic samples.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A reverse-phase C18 column is often a good starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Data Presentation:

    • Quantify the percentage of the parent compound remaining at each time point under each stress condition.

    • Calculate the percentage of each major degradation product formed.

    • Summarize the results in a table for easy comparison of stability under different conditions.

The workflow for this proposed experimental protocol is visualized below.

G cluster_stress Forced Degradation Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Analyze Samples by Stability-Indicating HPLC/LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Quantify Degradation and Identify Degradants analysis->data

Figure 2. Experimental workflow for forced degradation studies.

Conclusion

While specific stability data for this compound is limited, a conservative approach to storage and handling is recommended. Storing the compound at room temperature in a dry, well-ventilated area, protected from light, and in a tightly sealed container will minimize the risk of degradation. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, is essential due to the irritant nature of the compound. For applications requiring a detailed understanding of its stability, conducting forced degradation studies is advised.

References

In-Depth Technical Guide: N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, and chemical data for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide (CAS No. 1021339-26-3). Due to the limited availability of public research data, this document primarily summarizes information from supplier safety data sheets and publicly accessible patent literature. Currently, detailed experimental protocols for biological assays and elucidated signaling pathways involving this specific compound are not extensively published.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. A summary of its key chemical identifiers and properties is provided below.

PropertyValueReference
CAS Number 1021339-26-3[1][2]
Molecular Formula C₁₀H₁₃ClN₂O₂[1][2]
Molecular Weight 228.68 g/mol [1][2]
MDL Number MFCD10574975[1]
Appearance Solid (form not specified)
Storage Room temperature[2]

Safety Data Sheet (SDS) Summary

The following tables summarize the key safety information derived from the Safety Data Sheet provided by Matrix Scientific. It is important to note that the toxicological properties of this product have not been fully investigated.

Hazard Identification
Hazard StatementGHS Classification
May cause an allergic skin reactionSkin Sensitization, Category 1
Causes serious eye irritationEye Irritation, Category 2A
IrritantNot specified
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Skin Contact Gently and thoroughly wash the affected area with running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention. Wash contaminated clothing before reusing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion May be harmful by ingestion. Seek medical attention.
Handling and Storage
AspectRecommendation
Handling Avoid prolonged exposure. Do not get in eyes, on skin, or on clothing. Use only in a chemical fume hood. Wear protective safety goggles, chemical-resistant gloves, and protective clothing.
Storage Keep container tightly closed. Store in a cool, dry, well-ventilated place.
Personal Protection
Protection TypeSpecification
Eye/Face Protection Protective safety goggles.
Hand Protection Chemical-resistant gloves.
Body Protection Protective clothing and chemical-resistant boots.
Respiratory Protection Use in a chemical fume hood.

Experimental Information

Synthesis Workflow

The synthesis of this compound, as inferred from related chemical literature, would likely involve the amidation of a corresponding aminopyridine precursor. A generalized, hypothetical workflow is presented below. It is crucial to consult the specific patent (US2011/0028467 A1) for the detailed experimental procedure.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start1 4-Amino-2-chloro-3-hydroxypyridine reaction Amidation Reaction (in a suitable solvent, e.g., DCM, THF) (with a base, e.g., Triethylamine, Pyridine) start1->reaction start2 Pivaloyl chloride or Pivalic anhydride start2->reaction workup Aqueous work-up (e.g., wash with water, brine) reaction->workup purification Purification (e.g., Column chromatography, Recrystallization) workup->purification product This compound purification->product

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the specific biological activity, mechanism of action, or associated signaling pathways for this compound. This compound is listed in a patent (US2011/0028467 A1), suggesting it may have been investigated for a particular biological application, but the specific details are not disclosed in readily accessible sources. Researchers interested in this compound should consult the full patent documentation for any disclosed biological data or intended use.

Logical Relationship for Further Research

The logical progression for further investigation of this compound would involve a series of standard preclinical research steps.

G A Synthesis and Structural Confirmation (e.g., NMR, Mass Spec, X-ray crystallography) B In vitro Biological Screening (Target identification, Enzyme/Receptor binding assays) A->B C Cell-based Assays (Functional activity, Cytotoxicity) B->C D Mechanism of Action Studies (Signaling pathway analysis, Target engagement) C->D E In vivo Animal Models (Efficacy, Pharmacokinetics, Toxicology) D->E F Lead Optimization E->F

Caption: Standard workflow for the preclinical development of a novel chemical entity.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete or exhaustive overview of all available data. It is essential to consult the original Safety Data Sheet and any cited literature for complete and accurate information. The user assumes all responsibility for the safe handling and use of this chemical.

References

The Diverse Biological Activities of Substituted Hydroxypyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted hydroxypyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their unique structural features allow for diverse chemical modifications, leading to the development of potent and selective agents for various therapeutic targets. This technical guide provides a comprehensive overview of the current understanding of the biological potential of substituted hydroxypyridines, with a focus on their antimicrobial, anticancer, neuroprotective, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms.

Antimicrobial Activity

Substituted hydroxypyridines have demonstrated notable activity against a range of pathogenic bacteria and fungi. The mechanism of action often involves the chelation of essential metal ions required for microbial growth and the disruption of key enzymatic processes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various substituted hydroxypyridine derivatives is summarized in the table below, presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against representative microorganisms.

Compound/DerivativeMicroorganismStrainMIC (µg/mL)MBC (µg/mL)Reference Compound (MIC µg/mL)
3-Methyl-4-hydroxypyridineStaphylococcus aureusATCC 2921364128Vancomycin (1)
3-Methyl-4-hydroxypyridineBacillus subtilisATCC 66333264Ampicillin (0.5)
Hydroxypyridone Derivative 5f (R = 4-F-C6H4)Staphylococcus aureus-12.5--
Hydroxypyridone Derivative 5f (R = 4-F-C6H4)Escherichia coli-25--
Hydroxypyridone Derivative 5f (R = 4-F-C6H4)Candida albicans-25--
Hydroxypyridone Derivative 22d (R = 4-F-C6H4)Staphylococcus aureus-6.25-Ampicillin (6.25)
Hydroxypyridone Derivative 22d (R = 4-F-C6H4)Escherichia coli-6.25-Ampicillin (6.25)
Hydroxypyridone Derivative 22d (R = 4-F-C6H4)Bacillus subtilis-12.5-Ampicillin (12.5)
2-cyanomethylthiopyridine-4-carbonitrile (7)Mycobacterium kansasii-8-4 µmol/l--
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of substituted hydroxypyridine compounds using the broth microdilution method.[1]

1.2.1. Preparation of Inoculum:

  • From a fresh agar plate, select 3-5 colonies of the test microorganism.

  • Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).

  • Incubate the broth culture at 37°C for 2-6 hours until its turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity with sterile saline or broth to match the 0.5 McFarland standard, using a spectrophotometer at 600 nm for accuracy.

  • Dilute the adjusted inoculum 1:100 in the appropriate broth to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

1.2.2. Preparation of Hydroxypyridine Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.

1.2.3. Inoculation and Incubation:

  • Add 100 µL of the prepared inoculum to each well containing the diluted compound. The final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.

1.2.4. Interpretation of Results:

  • The MIC is the lowest concentration of the hydroxypyridine derivative at which there is no visible growth (turbidity) in the wells.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilutions Prepare Serial Dilutions of Test Compound Dilutions->Inoculation Incubation Incubate Plate (37°C, 18-24h) Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Substituted hydroxypyridines have emerged as promising candidates for anticancer drug development. Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and proliferation.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected hydroxypyridine derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference Drug (IC50 µM)
Pyridine-urea 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)Doxorubicin (1.93)
Pyridine-urea 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)Doxorubicin (1.93)
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1)HepG2 (Liver)4.5-
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2)HepG2 (Liver)7.5-
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1)MCF-7 (Breast)6.3-
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2)MCF-7 (Breast)16-
Derivative 11oCapan-1 (Pancreatic)1.4-
Derivative 11rCapan-1 (Pancreatic)5.1-
Derivative 11sCapan-1 (Pancreatic)5.3-
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2]

2.2.1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2.2.2. Compound Treatment:

  • Prepare serial dilutions of the hydroxypyridine test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for the desired period (e.g., 48 or 72 hours).

2.2.3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

2.2.4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from the wells.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2.2.5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay

G cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Treatment Treat Cells with Compounds Cell_Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation_48h Incubate (48-72h) Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate (2-4h) MTT_Addition->Incubation_4h Solubilization Solubilize Formazan Incubation_4h->Solubilization Read_Absorbance Read Absorbance (570nm) Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Signaling Pathways in Anticancer Activity

Substituted hydroxypyridines can exert their anticancer effects by modulating various signaling pathways. For instance, some derivatives have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK (c-Jun N-terminal kinases).[2] Additionally, certain pyridine derivatives can induce cellular senescence in ovarian cancer cells via the activation of the p21 signaling pathway, which is triggered by DNA damage.[3]

Signaling Pathway of a Pyridine Derivative Inducing Senescence

G Compound Pyridine Derivative (FPTHQ) DNA_Damage DNA Damage Compound->DNA_Damage p21 p21 Upregulation DNA_Damage->p21 Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence

Caption: p21-mediated cellular senescence induced by a pyridine derivative.

Neuroprotective Activity

Several 3-hydroxypyridine derivatives have demonstrated significant neuroprotective effects in models of ischemic brain injury.[4] Their mechanism of action is often multifactorial, involving antioxidant properties and the modulation of signaling pathways that regulate apoptosis and necrosis.[4]

Quantitative Neuroprotective Data

The neuroprotective effects of the 3-hydroxypyridine derivative, 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA), are summarized below.

AssayConditionOutcomeResult
In Vitro Cortical Cell ViabilityOxygen-Glucose Deprivation (OGD)Increased Cell ViabilitySignificant at 10-100 µM
In Vivo Neurological DeficitMiddle Cerebral Artery Occlusion (MCAO)Decreased Neurological ScoreSignificant with 18.0 mg/kg daily administration
In Vivo Antioxidant CapacityMCAOPreserved Antioxidant CapacityMaintained in damaged tissues
Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)

This protocol describes the induction of ischemic-like conditions in primary cortical cell cultures to evaluate the neuroprotective effects of test compounds.[4]

3.2.1. Cell Culture:

  • Plate primary cortical cells at an appropriate density in Neurobasal medium supplemented with B-27 and GlutaMAX.

3.2.2. Pre-incubation:

  • Prior to OGD, incubate the cells with the test compound (e.g., 10-100 µM of a 3-hydroxypyridine derivative) for a specified duration (e.g., 24 hours).

3.2.3. OGD Induction:

  • Wash the cells with glucose-free DMEM.

  • Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a period sufficient to induce cell death in control wells (e.g., 60-90 minutes).

3.2.4. Reperfusion and Assessment:

  • After the OGD period, return the cells to normal culture conditions (normoxic, glucose-containing medium).

  • Assess cell viability at a specified time point (e.g., 24 hours) using a suitable method, such as the MTT assay or lactate dehydrogenase (LDH) release assay.

Experimental Workflow for In Vitro Neuroprotection Assay

G cluster_culture Cell Culture cluster_treatment Treatment cluster_ogd OGD cluster_assessment Assessment Plate_Cells Plate Primary Cortical Cells Pre_incubation Pre-incubate with Test Compound Plate_Cells->Pre_incubation OGD_Induction Induce Oxygen-Glucose Deprivation (OGD) Pre_incubation->OGD_Induction Reperfusion Reperfusion OGD_Induction->Reperfusion Assess_Viability Assess Cell Viability Reperfusion->Assess_Viability

Caption: Workflow for assessing in vitro neuroprotection using the OGD model.

Signaling Pathways in Neuroprotection

The neuroprotective effects of 3-hydroxypyridine derivatives can be mediated by the modulation of key signaling pathways. For example, the compound 3-EA has been shown to exert anti-apoptotic effects by upregulating the expression of Stat3 and Socs3, while downregulating pro-inflammatory and apoptotic genes such as Cas-3, TNF-α, and IL-1β.[5] These pathways are critical in mitigating the cellular damage caused by ischemia/reperfusion injury.

Neuroprotective Signaling Pathway of a 3-Hydroxypyridine Derivative

G cluster_upregulated Upregulated cluster_downregulated Downregulated Compound 3-Hydroxypyridine Derivative (3-EA) Stat3 Stat3 Compound->Stat3 Socs3 Socs3 Compound->Socs3 Cas3 Cas-3 Compound->Cas3 TNFa TNF-α Compound->TNFa IL1b IL-1β Compound->IL1b Neuroprotection Neuroprotection (Anti-apoptotic effect) Stat3->Neuroprotection Socs3->Neuroprotection Cas3->Neuroprotection TNFa->Neuroprotection IL1b->Neuroprotection

Caption: Modulation of signaling pathways by a neuroprotective 3-hydroxypyridine.

Enzyme Inhibition

Substituted hydroxypyridines are also recognized for their ability to inhibit various enzymes, a property that underpins many of their therapeutic effects. Their metal-chelating capabilities make them particularly effective against metalloenzymes.

Quantitative Enzyme Inhibition Data

The inhibitory activity of selected hydroxypyridine derivatives against specific enzymes is presented below.

Compound/DerivativeEnzymeIC50Ki
Pyridine-urea 8bVEGFR-25.0 ± 1.91 µM-
Pyridine-urea 8eVEGFR-23.93 ± 0.73 µM-
3-sulfonamide derivatives of 1,2-HOPTOInsulin-Degrading Enzyme (IDE)-~50 µM
2,5-Pyridinedicarboxylic acidHypoxia-inducible factor prolyl 4-hydroxylase5180.0, 5500.0 nM-
Picolinic acidHypoxia-inducible factor prolyl 4-hydroxylase100000.0, 111500.0 nM-
Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for an in vitro enzyme inhibition assay.[6]

4.2.1. Preparation of Reagents:

  • Prepare an assay buffer with the optimal pH for the target enzyme.

  • Prepare a stock solution of the enzyme's substrate in the assay buffer.

  • Prepare a stock solution of any necessary cofactors in the assay buffer.

  • Prepare serial dilutions of the hydroxypyridine test compounds and a known inhibitor (positive control) in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer.

4.2.2. Assay Procedure:

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or control.

  • Mix gently and pre-incubate for a specified time at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate/cofactor mix to all wells.

  • Incubate the plate for a predetermined time, ensuring the reaction remains in the linear range.

4.2.3. Detection and Measurement:

  • Stop the reaction if necessary.

  • Measure the product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.

4.2.4. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control without an inhibitor.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition and the Michaelis constant (Km) of the substrate are known.[7]

Experimental Workflow for In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare Reagents (Buffer, Enzyme, Substrate) Pre_incubation Pre-incubate Enzyme with Inhibitor Reagent_Prep->Pre_incubation Inhibitor_Dilutions Prepare Inhibitor Dilutions Inhibitor_Dilutions->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate Pre_incubation->Reaction_Initiation Incubation Incubate Reaction_Initiation->Incubation Detection Detect Product/Substrate Incubation->Detection Calculate_IC50_Ki Calculate IC50/Ki Detection->Calculate_IC50_Ki

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

Substituted hydroxypyridines are a promising class of compounds with a wide array of biological activities that are of significant interest to the pharmaceutical and life sciences industries. The data and protocols presented in this technical guide highlight their potential as antimicrobial, anticancer, neuroprotective, and enzyme-inhibiting agents. The versatility of the hydroxypyridine scaffold allows for extensive structure-activity relationship studies, paving the way for the rational design of novel and more potent therapeutic agents. Further research into the mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.

References

discovery and history of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the discovery, history, and biological activity of the chemical compound N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide. This compound, with the Chemical Abstracts Service (CAS) number 1021339-26-3, is primarily listed in the catalogs of various chemical suppliers as a commercially available research chemical or building block.[1][2][3]

The available information is limited to its basic chemical properties.

Compound Identification

PropertyValueSource
CAS Number 1021339-26-3[2]
Molecular Formula C10H13ClN2O2[1][2]
Molecular Weight 228.68 g/mol [1][2]

At present, there are no published preclinical or clinical studies associated with this compound. The scientific record does not contain any data on its mechanism of action, pharmacokinetic profile, or efficacy in any therapeutic area. Furthermore, no detailed experimental protocols for its synthesis or for any biological assays involving this compound are publicly accessible. Similarly, information regarding any signaling pathways it may modulate is unavailable.

The absence of such critical information prevents the creation of a detailed technical guide or whitepaper as requested. The compound remains an obscure entity within the vast landscape of chemical research, with its potential applications and biological significance yet to be explored or, at the very least, not publicly disclosed. Further investigation into proprietary company archives or unpublished research would be necessary to uncover the history and scientific context of this molecule.

References

Spectral Data Analysis of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive search of public databases, scientific literature, and patent filings was conducted to obtain the spectral data (NMR, IR, MS) for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide. Despite a thorough investigation, specific experimental spectra and detailed characterization protocols for this compound are not publicly available. Commercial suppliers of this compound list its basic chemical properties (CAS Number: 1021339-26-3; Molecular Formula: C₁₀H₁₃ClN₂O₂; Molecular Weight: 228.68 g/mol ) but do not provide analytical data. Notably, some suppliers explicitly state that they do not perform analytical testing, placing the responsibility of identity and purity confirmation on the purchaser.

This guide, therefore, provides a generalized framework for the spectral analysis of a novel chemical entity like this compound. It outlines the standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Hypothetical data, based on the expected chemical structure, is presented in a structured format to serve as a reference for researchers who may synthesize or acquire this compound and perform their own analyses.

Hypothetical Spectral Data

The following tables present hypothetical, yet structurally consistent, spectral data for this compound. This data is intended to be illustrative of what one might expect to observe upon experimental analysis.

NMR Spectral Data

Table 1: Hypothetical ¹H and ¹³C NMR Data (in DMSO-d₆)

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~10.2br s1HOH
~9.5br s1HNH
~8.0d1HPyridine-H
~7.0d1HPyridine-H
1.25s9HC(CH₃)₃

Note: Chemical shifts are referenced to the residual solvent peak. br s = broad singlet, s = singlet, d = doublet.

IR Spectral Data

Table 2: Hypothetical FT-IR Data

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3200BroadO-H stretch (hydroxyl)
~3300MediumN-H stretch (amide)
~2970StrongC-H stretch (aliphatic, t-butyl)
~1680StrongC=O stretch (amide I)
~1580MediumN-H bend (amide II)
~1550, 1480MediumC=C, C=N stretch (pyridine ring)
~1150MediumC-N stretch
~750StrongC-Cl stretch
Mass Spectrometry Data

Table 3: Hypothetical Mass Spectrometry Data (ESI+)

m/z Relative Intensity (%) Assignment
229.07100[M+H]⁺ (for ³⁵Cl)
231.07~33[M+H]⁺ (for ³⁷Cl)
251.0540[M+Na]⁺ (for ³⁵Cl)
253.05~13[M+Na]⁺ (for ³⁷Cl)

Standard Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for compounds with exchangeable protons (OH, NH) as it allows for their observation.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

    • The relaxation delay is set to at least 1 second.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • The relaxation delay is set to 2 seconds or more.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, commonly equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal. The pressure arm is lowered to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample spectrum is then recorded.

    • The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

    • An average of 16 or 32 scans is usually sufficient.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This stock solution is further diluted to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The analysis is typically performed in positive ion mode ([M+H]⁺, [M+Na]⁺) to facilitate protonation of the basic nitrogen atoms in the pyridine ring.

    • The mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 100-500).

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and other characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for all chlorine-containing ions.

Workflow Visualizations

The following diagrams illustrate the general workflows for spectral data acquisition and the logical process of chemical structure elucidation.

cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectral Analysis cluster_data Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Verification Structure Verification Data_Processing->Structure_Verification

Caption: General workflow from compound synthesis to spectral analysis and structural verification.

cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Start Synthesized Compound NMR_Data ¹H & ¹³C NMR Spectra Start->NMR_Data IR_Data IR Spectrum Start->IR_Data MS_Data Mass Spectrum Start->MS_Data NMR_Info Carbon-Hydrogen Framework Connectivity NMR_Data->NMR_Info Structure Elucidated Structure NMR_Info->Structure IR_Info Presence of Functional Groups (C=O, O-H, N-H) IR_Data->IR_Info IR_Info->Structure MS_Info Molecular Weight Elemental Composition (Isotopes) MS_Data->MS_Info MS_Info->Structure

Caption: Logical relationship of spectral data to the elucidation of a chemical structure.

An In-depth Technical Guide to the Theoretical Properties of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide is not extensively available in peer-reviewed literature. This guide is a comprehensive theoretical and predictive overview based on the known properties of its constituent chemical moieties and analogous compounds. All experimental protocols are illustrative and based on standard organic chemistry and pharmacological practices.

Introduction

This compound is a halogenated heterocyclic compound containing a pivalamide functional group.[1] Its structure, featuring a substituted pyridine core, suggests potential applications in medicinal chemistry and materials science.[2][3] The presence of a chloro group, a hydroxyl group, and a bulky pivalamide on the pyridine ring is anticipated to confer unique physicochemical and biological properties.[1][4][5] This document provides a theoretical exploration of these properties, proposes a synthetic route, and outlines potential experimental evaluations.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for the design of potential drug delivery systems.

PropertyPredicted Value/InformationSource/Method
Molecular Formula C10H13ClN2O2[1][4][5]
Molecular Weight 228.68 g/mol [1][4][5]
CAS Number 1021339-26-3[1][4]
Appearance Solid (predicted)[6]
SMILES CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)O[5][6]
InChI Key DDZBDCPTLSFIME-UHFFFAOYSA-N[6]
Predicted Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols. Low aqueous solubility is expected due to the hydrophobic pivaloyl group.General Chemical Principles
Predicted LogP Moderately lipophilic, estimated between 2 and 3.General Chemical Principles
Predicted pKa The hydroxyl group is expected to be weakly acidic, while the pyridine nitrogen is weakly basic.General Chemical Principles

Proposed Synthesis

A plausible synthetic route to this compound involves the acylation of a suitable 4-amino-2-chloro-3-hydroxypyridine precursor.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via acylation of 4-amino-2-chloro-3-hydroxypyridine.

Materials:

  • 4-amino-2-chloro-3-hydroxypyridine

  • Pivaloyl chloride

  • Anhydrous pyridine or another suitable non-protic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chloro-3-hydroxypyridine in anhydrous DCM.

  • Add an equimolar amount of a non-protic base, such as pyridine, to the solution and stir.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the organic layer with a suitable solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis 4-amino-2-chloro-3-hydroxypyridine 4-amino-2-chloro-3-hydroxypyridine Reaction Acylation Reaction (0°C to RT) 4-amino-2-chloro-3-hydroxypyridine->Reaction Pivaloyl_chloride Pivaloyl chloride Pivaloyl_chloride->Reaction Base Pyridine (Base) Base->Reaction Solvent DCM (Solvent) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product Characterization NMR, MS, IR Final_Product->Characterization

Proposed synthesis workflow for this compound.

Theoretical Biological Activity and Potential Signaling Pathways

The biological activity of this compound is not yet reported. However, based on its structural features, we can hypothesize potential areas of interest for biological screening.

  • Kinase Inhibition: Many substituted pyridines are known to be kinase inhibitors. The N-(2-Chloro-3-hydroxypyridin-4-yl) moiety could potentially bind to the ATP-binding pocket of various kinases.

  • Antimicrobial Activity: Chlorinated heterocyclic compounds often exhibit antimicrobial properties.[7]

  • Enzyme Inhibition: The pivalamide group may influence binding to enzymatic targets. For instance, some pivalamide-containing compounds have been investigated as enzyme inhibitors.[8]

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyridine-based compounds as kinase inhibitors, a hypothetical interaction with a generic protein kinase signaling pathway is depicted below. This is a speculative model to guide initial biological screening efforts.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates TargetCompound This compound TargetCompound->Kinase1 Inhibits

Hypothetical inhibition of a kinase signaling pathway.

Proposed Experimental Evaluation

To validate the theoretical properties and potential biological activities of this compound, a series of in vitro and in vivo experiments would be necessary.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.

Materials:

  • This compound

  • A panel of purified protein kinases

  • ATP and a suitable kinase substrate (e.g., a generic peptide)

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • A known kinase inhibitor as a positive control

  • DMSO for compound dilution

  • Assay plates (e.g., 384-well plates)

Procedure:

  • Prepare a dilution series of the test compound in DMSO.

  • In the wells of an assay plate, add the kinase, the test compound at various concentrations, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies the amount of ADP produced or substrate phosphorylated.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by fitting the dose-response data to a suitable model.

Experimental_Workflow Start Start: Compound Dilution Assay_Setup Set up Kinase Assay: - Kinase - Substrate - Compound Start->Assay_Setup Reaction_Initiation Initiate Reaction with ATP Assay_Setup->Reaction_Initiation Incubation Incubate at RT Reaction_Initiation->Incubation Detection Measure Kinase Activity Incubation->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis End End: Results Data_Analysis->End

Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound represents an under-investigated molecule with potential for further exploration in drug discovery and materials science. This guide provides a theoretical framework for its properties, synthesis, and potential biological activities based on the current understanding of related chemical structures. The proposed experimental protocols offer a starting point for the empirical investigation of this compound. Further research is warranted to elucidate its actual properties and potential applications.

References

Methodological & Application

synthesis of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the multi-step synthesis of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route starts from commercially available 3-hydroxypyridine and proceeds through chlorination, nitration, reduction, and final pivaloylation.

Synthetic Pathway Overview

The synthesis of the target compound is achieved in four sequential steps, beginning with the chlorination of 3-hydroxypyridine to yield 2-chloro-3-hydroxypyridine. This intermediate subsequently undergoes regioselective nitration at the 4-position. The resulting nitro compound is then reduced to the corresponding amine, 4-amino-2-chloro-3-hydroxypyridine. The final step involves the acylation of the amino group with pivaloyl chloride to afford this compound.

Synthesis_Workflow 3-Hydroxypyridine 3-Hydroxypyridine Intermediate_1 2-Chloro-3-hydroxypyridine 3-Hydroxypyridine->Intermediate_1 Chlorination Intermediate_2 2-Chloro-3-hydroxy-4-nitropyridine Intermediate_1->Intermediate_2 Nitration Intermediate_3 4-Amino-2-chloro-3-hydroxypyridine Intermediate_2->Intermediate_3 Reduction Final_Product This compound Intermediate_3->Final_Product Pivaloylation

Synthesis Protocol for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide, a key intermediate in pharmaceutical research. The protocol herein is based on established chemical principles and analogous transformations, offering a plausible and detailed synthetic route.

Abstract

A detailed protocol for the synthesis of this compound has been developed. The synthesis commences with the commercially available 4-amino-2-chloropyridine, which undergoes a multi-step transformation to yield the target compound. This application note outlines the reaction scheme, provides a step-by-step experimental procedure, and includes a summary of the required reagents and expected outcomes.

Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-stage process. The first stage involves the introduction of a hydroxyl group at the 3-position of 4-amino-2-chloropyridine. The second stage is the selective N-acylation of the 4-amino group with pivaloyl chloride.

SynthesisWorkflow cluster_0 Stage 1: Hydroxylation cluster_1 Stage 2: Pivaloylation A 4-Amino-2-chloropyridine B Intermediate (e.g., N-oxide) A->B Oxidation C 4-Amino-2-chloro-3-hydroxypyridine B->C Rearrangement/ Hydrolysis D This compound C->D Pivaloyl Chloride, Base

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 4-Amino-2-chloropyridine

  • Pivaloyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

Stage 1: Synthesis of 4-Amino-2-chloro-3-hydroxypyridine (Hypothetical Procedure)

  • N-Oxidation: 4-Amino-2-chloropyridine (1.0 eq) is dissolved in a suitable solvent such as acetic acid. A peroxy acid (e.g., m-CPBA, 1.1 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion as monitored by TLC.

  • Rearrangement and Hydrolysis: The resulting N-oxide is then subjected to rearrangement conditions, for example, by heating with acetic anhydride, followed by hydrolysis to introduce the hydroxyl group at the 3-position.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield 4-amino-2-chloro-3-hydroxypyridine.

Stage 2: Synthesis of this compound

  • Reaction Setup: To a solution of 4-amino-2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq) as a base. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
4-Amino-2-chloropyridineC₅H₅ClN₂128.56Solid
Pivaloyl chlorideC₅H₉ClO120.58Liquid
This compoundC₁₀H₁₃ClN₂O₂228.68Solid

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Pivaloyl chloride is corrosive and moisture-sensitive; handle with care.

  • Pyridine is a flammable and toxic liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a laboratory setting. The hypothetical procedure for Stage 1 requires experimental validation and optimization. All procedures should be performed with appropriate safety precautions.

Application Note: Purification Strategies for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide is a substituted hydroxypyridine derivative. As with many organic compounds synthesized in a laboratory setting, the crude product requires purification to remove unreacted starting materials, byproducts, and other impurities. The choice of purification technique is critical to obtaining the compound at the desired purity level for subsequent applications, such as biological screening or structural analysis. This document outlines recommended purification protocols for this compound, focusing on recrystallization and column chromatography as primary methods. The protocols provided are general starting points and may require optimization based on the specific impurity profile of the crude material.

Data Presentation: Comparison of Purification Techniques

The following table summarizes common purification techniques applicable to this compound, along with general parameters and expected outcomes.

Technique Principle Typical Solvents/Mobile Phases Advantages Disadvantages Purity Outcome
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Alcohols (Ethanol, Methanol), Esters (Ethyl Acetate), Ketones (Acetone), and their mixtures with water or hexanes.Simple, cost-effective, scalable.Potential for low recovery; requires the compound to be a solid; finding a suitable solvent can be time-consuming.Good to Excellent (>98%)
Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.Stationary Phase: Silica gel. Mobile Phase: Hexanes/Ethyl Acetate gradient, Dichloromethane/Methanol gradient.High resolution, applicable to a wide range of compounds, can separate complex mixtures.More time-consuming and expensive than recrystallization, requires solvent removal post-purification.Excellent (>99%)
Acid-Base Extraction Exploits the acidic (hydroxyl group) and basic (pyridine nitrogen) nature of the molecule to move it between aqueous and organic phases.Aqueous NaOH or HCl, Diethyl ether, Ethyl acetate, Dichloromethane.Good for removing acidic or basic impurities.May not be effective for neutral impurities; potential for product degradation under harsh pH conditions.Moderate (Can be used as a preliminary step)

Experimental Protocols

The following are detailed, generalized methodologies for the purification of this compound.

Protocol 1: Recrystallization

This protocol is a starting point for purifying solid, crude this compound. The ideal solvent system should be determined through small-scale solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This method is suitable for separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). The ideal system will show good separation between the product spot and impurity spots, with an Rf value for the product of approximately 0.3.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity (e.g., to 7:3, 1:1 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualization

The following diagram illustrates a general workflow for the purification and analysis of a synthesized organic compound like this compound.

Purification_Workflow Crude Crude Product (from synthesis) Analysis1 Initial Analysis (TLC, LC-MS, NMR) Crude->Analysis1 Decision Purification Method Selection Analysis1->Decision Recryst Recrystallization Decision->Recryst Solid Product Chrom Column Chromatography Decision->Chrom Complex Mixture or Oil Extract Acid-Base Extraction (Optional Pre-purification) Decision->Extract Ionic Impurities PureSolid Purified Solid Recryst->PureSolid PureFractions Pure Fractions Chrom->PureFractions Extract->Decision Analysis2 Final Purity Analysis (TLC, LC-MS, NMR, mp) PureSolid->Analysis2 SolventRemoval Solvent Removal PureFractions->SolventRemoval SolventRemoval->PureSolid FinalProduct Pure Compound (>98%) Analysis2->FinalProduct

Caption: General workflow for purification and analysis.

Application Notes and Protocols for the Characterization of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol .[1][2] Its chemical structure consists of a pivalamide group attached to a 2-chloro-3-hydroxypyridine core. As a compound of interest in research and development, particularly in pharmaceutical and chemical industries, rigorous analytical characterization is crucial to confirm its identity, purity, and stability. While specific, validated analytical methods for this particular compound are not widely published, this document provides a set of generalized protocols and application notes based on standard analytical techniques commonly used for the characterization of similar small organic molecules. These methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1021339-26-3[1][2]
Molecular Formula C10H13ClN2O2[1][2][3]
Molecular Weight 228.68[1][2]
SMILES CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)O[3]
Physical Form Solid

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application: To determine the purity of this compound and to detect the presence of any impurities. A reversed-phase HPLC method is generally suitable for compounds of this polarity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure the separation of impurities with varying polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength determined by UV-Vis spectral analysis of the compound (a scan from 200-400 nm is recommended).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

Data Presentation:

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% HCOOH in H2O, B: 0.1% HCOOH in ACN
Flow Rate 1.0 mL/min
Detection UV (scan for optimal wavelength)
Temperature 30 °C

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Sample (e.g., 1 mg/mL in ACN) dilute Dilute to Working Conc. (e.g., 0.1 mg/mL) prep->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Mass Spectrometry (MS) for Identity Confirmation

Application: To confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable technique for this compound.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source, which can be coupled to an HPLC system (LC-MS).

  • Ionization Mode: ESI positive mode is expected to protonate the molecule, resulting in the [M+H]+ ion. ESI negative mode could also be explored.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Sample Infusion: The sample prepared for HPLC analysis can be directly infused into the mass spectrometer, or an LC-MS analysis can be performed.

  • Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Expected Results:

The primary ion expected in positive ESI mode is the protonated molecule [M+H]+ at m/z 229.68. The isotopic pattern for the presence of one chlorine atom (35Cl and 37Cl in an approximate 3:1 ratio) should be observed, with a signal at m/z 231.68 being approximately one-third the intensity of the m/z 229.68 peak.

Data Presentation:

Ionization ModeExpected m/zIon Species
ESI Positive229.68[M+H]+ (with 35Cl)
ESI Positive231.68[M+H]+ (with 37Cl)

Logical Flow for MS Identity Confirmation:

MS_Logic compound This compound MW = 228.68 ionization Electrospray Ionization (ESI+) compound->ionization detection Mass Detection ionization->detection result Observed m/z ≈ 229.68 and 231.68 (Isotopic Pattern for Cl) detection->result confirmation Identity Confirmed result->confirmation

Caption: MS Identity Confirmation Process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application: To provide detailed information about the chemical structure of this compound, confirming the connectivity of atoms and the presence of functional groups.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Experiments:

    • 1H NMR: To identify the number and types of protons.

    • 13C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To determine the connectivity between protons and carbons, confirming the overall structure.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

Expected Spectral Features (Predicted):

  • 1H NMR:

    • A singlet in the upfield region (around 1.2 ppm) corresponding to the nine equivalent protons of the tert-butyl group.

    • Signals in the aromatic region corresponding to the two protons on the pyridine ring.

    • A broad singlet for the amide (N-H) proton.

    • A broad singlet for the hydroxyl (O-H) proton.

  • 13C NMR:

    • Signals corresponding to the carbons of the pivalamide group.

    • Signals for the carbons of the pyridine ring, with chemical shifts influenced by the chloro and hydroxyl substituents.

Data Presentation:

NucleusExpected Chemical Shift Ranges (ppm)Multiplicity
1H
(CH3)3C-~1.2Singlet
Pyridine-HAromatic RegionDoublets
-NH-VariableBroad Singlet
-OHVariableBroad Singlet
13C
(CH3)3C -~27
C (CH3)3~39
C =O~176
Pyridine-C~110-160

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and NMR spectroscopy for structural elucidation will ensure the identity and quality of the compound for research and development purposes. It is important to note that these are generalized protocols, and method optimization may be necessary to achieve the best results for this specific analyte.

References

Application Notes and Protocols for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide: A Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information on the biological activity or use of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide as a chemical probe. Therefore, the following application notes and protocols are presented as a generalized framework based on the activities of structurally related hydroxypyridine-based chemical probes. These are intended to serve as a template for the investigation of a novel compound of this class and are not based on experimental data for this compound itself.

Introduction

This compound is a small molecule belonging to the hydroxypyridine class of compounds. Molecules with the hydroxypyridine scaffold have been identified as inhibitors of various enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), by acting as zinc-binding motifs.[1][2] The pivalamide group may influence the compound's steric and electronic properties, potentially conferring selectivity for a specific biological target.

These hypothetical application notes provide a roadmap for researchers and drug development professionals to characterize the potential of this compound as a chemical probe.

Potential Applications

Based on the activities of related hydroxypyridine compounds, this compound could potentially be developed as a chemical probe for:

  • Target Identification and Validation: Identifying the specific protein target(s) of the compound to elucidate novel biological pathways.

  • Enzyme Inhibition Assays: Characterizing the inhibitory activity against a panel of metalloenzymes or other relevant enzyme classes.

  • Cell-Based Pathway Analysis: Investigating the effect of the compound on specific cellular signaling pathways.

  • Lead Compound for Drug Discovery: Serving as a starting point for the development of more potent and selective therapeutic agents.

Data Presentation: Hypothetical Characterization Data

The following tables present a hypothetical summary of quantitative data that would be generated during the characterization of a novel chemical probe like this compound.

Table 1: In Vitro Enzymatic Inhibition

Enzyme TargetIC50 (nM)Ki (nM)Assay Type
Hypothetical Target 115075Fluorescence Resonance Energy Transfer (FRET)
Hypothetical Target 2>10,000N/ARadiometric Assay
Hypothetical Target 3850400Luminescence-based Assay

Table 2: Cellular Activity

Cell LineEC50 (µM) (Target Engagement)GI50 (µM) (Cell Growth Inhibition)Assay Type
Cancer Cell Line A1.25.8Cellular Thermal Shift Assay (CETSA)
Normal Cell Line B> 50> 100MTT Assay
Cancer Cell Line C2.510.2Real-time Cell Proliferation Assay

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments that would be essential in characterizing this compound as a chemical probe.

Protocol: In Vitro Enzyme Inhibition Assay (FRET-based)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of the compound against a putative protease target using a FRET-based assay.

Materials:

  • This compound

  • Recombinant human enzyme (e.g., a specific MMP)

  • FRET-based peptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Dimethyl sulfoxide (DMSO)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 10 µL of the recombinant enzyme solution (at a final concentration of, for example, 1 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate (at a final concentration of, for example, 10 µM).

  • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation/Emission wavelengths specific to the FRET pair) at 37°C for 60 minutes, taking readings every 2 minutes.

  • Calculate the initial reaction velocities (V0) from the linear phase of the progress curves.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Target Engagement Assay (CETSA)

This protocol outlines a method to confirm that the compound engages its intended target within a cellular context.

Materials:

  • Cancer Cell Line A

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Equipment for sonication or freeze-thaw cycles

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Culture Cancer Cell Line A to ~80% confluency.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 2 hours.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Lyse the cells by sonication or three freeze-thaw cycles.

  • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to PCR tubes.

  • Heat the lysates to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Collect the supernatant and analyze the protein concentration.

  • Perform SDS-PAGE and Western blotting to detect the amount of soluble target protein remaining at each temperature.

  • A positive target engagement will result in a thermal stabilization of the target protein in the presence of the compound, observed as a shift in the melting curve to a higher temperature.

Visualizations

The following diagrams illustrate hypothetical workflows and signaling pathways relevant to the characterization of a chemical probe like this compound.

G cluster_0 In Vitro Characterization cluster_1 Cellular Characterization synthesis Compound Synthesis & Purification biochem_assay Biochemical Assay (e.g., FRET) synthesis->biochem_assay cell_perm Assess Cell Permeability selectivity Selectivity Profiling (Enzyme Panel) biochem_assay->selectivity ic50 Determine IC50 & Ki biochem_assay->ic50 cetsa Cellular Target Engagement (CETSA) cell_perm->cetsa pheno_assay Phenotypic Assay (e.g., Proliferation) cetsa->pheno_assay ec50 Determine EC50 & GI50 pheno_assay->ec50

Caption: A generalized workflow for the characterization of a novel chemical probe.

G extracellular Extracellular Signal receptor Receptor Tyrosine Kinase extracellular->receptor downstream_kinase Downstream Kinase receptor->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation) gene_expression->cellular_response probe This compound probe->downstream_kinase Inhibition (Hypothetical)

Caption: A hypothetical signaling pathway modulated by the chemical probe.

References

Application Notes and Protocols for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding the biological activity, mechanism of action, and established applications of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide is not available at this time.

This compound, with the chemical identifier CAS number 1021339-26-3, is listed by several chemical suppliers, indicating its availability for research purposes. However, there is a conspicuous absence of published studies detailing its use in specific assays, its pharmacological properties, or the signaling pathways it may modulate.

Consequently, the development of detailed Application Notes and Protocols, as requested, cannot be fulfilled. This includes the generation of:

  • Quantitative Data Tables: No publicly accessible data such as IC50, EC50, or Ki values for this compound against any biological target could be located.

  • Detailed Experimental Protocols: Without knowledge of the compound's biological function, it is impossible to provide protocols for relevant assays (e.g., enzyme inhibition, receptor binding, cell-based assays).

  • Signaling Pathway and Workflow Diagrams: The molecular target and the signaling cascade affected by this compound remain uncharacterized, precluding the creation of accurate diagrams.

It is conceivable that this compound is a relatively new chemical entity, a synthetic intermediate, or a compound whose biological functions are currently under investigation and have not yet been disclosed in the public domain.

Researchers and scientists interested in this compound are encouraged to perform their own exploratory studies to determine its biological properties. Such investigations would be foundational for developing novel assays and elucidating its potential therapeutic or research applications. Until such data becomes publicly available, the creation of comprehensive application notes and protocols is not feasible.

Application Notes and Protocols for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide in Medicinal Chemistry: A Search for Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the medicinal chemistry applications of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide reveal a significant lack of publicly available scientific literature detailing its synthesis, biological activity, or specific therapeutic targets. While this compound is available from several chemical suppliers, its role in drug discovery and development remains largely undocumented in peer-reviewed journals and patent literature.

A comprehensive search of established scientific databases and patent repositories did not yield any specific studies focused on the medicinal chemistry applications of this compound. The information available is primarily limited to its chemical identity and commercial availability.

Chemical and Physical Properties

Based on information from chemical suppliers, the basic properties of this compound are summarized below.

PropertyValueSource
CAS Number1021339-26-3
Molecular FormulaC10H13ClN2O2
Molecular Weight228.68 g/mol
AppearanceSolid (form not specified)

Putative Role as a Research Chemical

Future Directions and a Call for Research

Given the current lack of data, the following steps would be necessary to elucidate the potential of this compound in medicinal chemistry:

  • Synthesis and Characterization: A detailed, reproducible synthetic protocol would need to be established and the compound's structure and purity confirmed using modern analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

  • Biological Screening: The compound would need to be screened against a wide range of biological targets, including enzymes, receptors, and whole-cell assays, to identify any potential therapeutic areas of interest.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies would be required to determine its mechanism of action.

Without this fundamental research, it is not possible to provide the detailed application notes, experimental protocols, and signaling pathway diagrams requested. The scientific community is encouraged to investigate this and similar under-characterized molecules to uncover their potential contributions to drug discovery.

Experimental Workflow for Future Investigation

Should a researcher wish to investigate the medicinal chemistry applications of this compound, a general workflow is proposed below.

G cluster_0 Compound Acquisition & Preparation cluster_1 Biological Evaluation cluster_2 Mechanism of Action & Optimization A Synthesize or Procure This compound B Characterize and Confirm Purity (NMR, MS, HPLC) A->B C Prepare Stock Solutions (e.g., in DMSO) B->C D Primary Screening (Target-based or Phenotypic) C->D Test Compound E Hit Identification (Activity above threshold) D->E F Dose-Response Assays (Determine IC50/EC50) E->F G Selectivity Profiling (Against related targets) F->G H Mechanism of Action Studies (e.g., Enzyme kinetics, Binding assays) G->H Confirmed Hit I Structure-Activity Relationship (SAR) (Synthesize and test analogs) H->I J Lead Optimization I->J

Figure 1. A generalized workflow for the initial investigation of a novel chemical entity in a medicinal chemistry program.

Application Notes and Protocols for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Experimental Use of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide in Cell-Based Assays

Introduction:

Following a comprehensive review of publicly available scientific literature and patent databases, it has been determined that there is currently no specific experimental data on the use of this compound in cell-based assays. The search included investigations into its mechanism of action, established experimental protocols, and any quantitative data related to its biological activity.

While detailed application notes and protocols for this specific compound cannot be provided due to the absence of published research, this document aims to offer a foundational understanding based on the broader class of pyridine derivatives. Pyridine and its derivatives are recognized for their diverse pharmacological activities, serving as crucial scaffolds in drug discovery.[1][2] Research has indicated that substituted pyridine compounds exhibit a range of biological effects, including potential as anticancer and anti-inflammatory agents.[3][4] Specifically, the precursor 2-Chloro-3-hydroxypyridine is noted as a valuable building block in the synthesis of novel therapeutic agents.[4]

Given the potential for this class of compounds to modulate cellular pathways, the following sections present hypothetical, yet plausible, experimental protocols and diagrams. These are intended to serve as a strategic starting point for researchers initiating studies with this compound, based on the general activities of related molecules.

Hypothetical Signaling Pathway and Experimental Design

Based on the reported activities of similar pyridine derivatives, a plausible hypothesis is that this compound may interfere with a key signaling pathway involved in cell proliferation and survival, such as a receptor tyrosine kinase (RTK) pathway.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase1 Downstream Kinase 1 RTK->Kinase1 Phosphorylates Ligand Growth Factor Ligand->RTK Binds and Activates Compound This compound Compound->RTK Inhibits (Hypothesized) Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Gene Target Genes (Proliferation, Survival) TF->Gene Promotes Transcription Experimental_Workflow A Compound Preparation (Stock Solution in DMSO) C Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->C B Cell Culture (e.g., Cancer Cell Line) B->C D Dose-Response Analysis (Determine IC50) C->D E Mechanism of Action Studies (Based on IC50) D->E F Western Blot Analysis (Protein Expression/Phosphorylation) E->F G Reporter Gene Assay (Pathway Activity) E->G H Data Analysis and Interpretation F->H G->H

References

Application Notes and Protocols for the Dissolution of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide is a substituted pyridine derivative. The successful execution of in vitro and in vivo experiments involving this and other novel compounds is critically dependent on the proper methodology for its dissolution. The choice of solvent and the dissolution protocol can significantly impact the compound's stability, bioavailability, and, consequently, the reproducibility and accuracy of experimental results. These application notes provide a comprehensive, generalized protocol for the dissolution of this compound, particularly for its use in biological assays. Due to the limited availability of specific solubility data for this compound, an empirical approach to solvent selection is recommended.

Data Presentation: Recommended Solvent Screening Strategy

Given the absence of published quantitative solubility data for this compound, a systematic solvent screening is advised. The following table outlines a suggested strategy, starting with common, less aggressive solvents and progressing to stronger organic solvents. Researchers should empirically determine the solubility in their solvent of choice.

Solvent Class Rationale for Use in Biological Assays Recommended Starting Concentration for Testing Observations to Record
Phosphate-Buffered Saline (PBS), pH 7.4 Aqueous BufferIdeal for direct use in many biological assays to avoid solvent toxicity.1 mg/mLComplete dissolution, precipitation, color change.
Ethanol (EtOH) Polar Protic SolventGenerally well-tolerated by cells in low final concentrations (<0.5%).10 mg/mLComplete dissolution, formation of a suspension or precipitate.
Methanol (MeOH) Polar Protic SolventSimilar to ethanol, but can be more toxic to cells.10 mg/mLClarity of solution, presence of particulates.
Dimethyl Sulfoxide (DMSO) Polar Aprotic SolventA universal solvent for many poorly water-soluble compounds; standard for compound libraries.50 mg/mLComplete dissolution, any noticeable reaction or degradation.
N,N-Dimethylformamide (DMF) Polar Aprotic SolventA stronger solvent than DMSO, to be used with caution due to higher cell toxicity.50 mg/mLSolubility at room temperature and with gentle warming.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

This protocol outlines a method to empirically determine the most suitable solvent for this compound.

Materials:

  • This compound

  • Sterile microcentrifuge tubes (1.5 mL)

  • Selection of solvents (e.g., PBS, Ethanol, DMSO, DMF)

  • Vortex mixer

  • Water bath or heat block (optional)

  • Pipettes and sterile, filtered tips

Procedure:

  • Accurately weigh 1-5 mg of this compound into separate, labeled microcentrifuge tubes for each solvent to be tested.

  • Add a precise volume of the first solvent (e.g., 100 µL) to the corresponding tube to achieve a high target concentration (e.g., 10-50 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution for complete dissolution. Look for a clear solution with no visible particulates.

  • If the compound is not fully dissolved, gentle warming (e.g., 37°C for 5-10 minutes) can be applied, followed by further vortexing.

  • Record the observations for each solvent, noting whether the compound is fully soluble, partially soluble, or insoluble.

  • Repeat steps 2-6 for each solvent to be tested.

  • Select the solvent that provides complete dissolution at the highest concentration with the least aggressive conditions. For most biological applications, DMSO is a common starting point if aqueous solutions are not viable.

Protocol 2: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a concentrated stock solution, typically in an organic solvent like DMSO.

Materials:

  • This compound

  • Selected solvent (e.g., anhydrous, cell culture grade DMSO)

  • Sterile conical tube or vial

  • Analytical balance

  • Vortex mixer

  • Sterile, amber microcentrifuge tubes for aliquots

Procedure:

  • In a biological safety cabinet, accurately weigh the desired amount of this compound.

  • Transfer the compound to a sterile conical tube.

  • Add the calculated volume of the selected solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Cap the tube securely and vortex until the compound is completely dissolved. Gentle warming may be used if necessary, as determined in Protocol 1.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Store the stock solution aliquots at -20°C or -80°C until use.

Protocol 3: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the concentrated stock solution into an aqueous medium for use in cell-based or biochemical assays.

Materials:

  • Concentrated stock solution of this compound

  • Sterile, pre-warmed (37°C) cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or 96-well plates

  • Pipettes and sterile, filtered tips

Procedure:

  • Thaw an aliquot of the concentrated stock solution at room temperature.

  • Briefly vortex the stock solution to ensure it is homogeneous.

  • Perform a serial dilution of the stock solution into the pre-warmed aqueous medium. To minimize precipitation of the compound, add the stock solution dropwise to the medium while gently vortexing or swirling the tube.

  • Ensure the final concentration of the organic solvent in the working solution is low and consistent across all experimental conditions (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.

  • Prepare a vehicle control using the same final concentration of the solvent in the assay medium.

  • Use the freshly prepared working solutions immediately in your experiments.

Mandatory Visualization

Since the specific signaling pathway of this compound is not defined in the available literature, the following diagram illustrates a general experimental workflow for the biological screening of a novel compound after its successful dissolution.

experimental_workflow cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis A Weigh Compound B Dissolve in appropriate solvent (e.g., DMSO) to create stock solution A->B C Serially dilute in assay medium to create working solutions B->C D Primary Assay: High-Throughput Screening (HTS) (e.g., cell viability, enzyme activity) C->D G Hit Identification & Validation D->G E Secondary Assay: Dose-Response & Potency (IC50/EC50) H Lead Optimization E->H Potent Compounds F Tertiary Assay: Mechanism of Action & Selectivity F->H G->E Validated Hits G->F

Caption: General workflow for the biological activity screening of a novel compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the N-acylation of 4-amino-2-chloro-3-hydroxypyridine with pivaloyl chloride in the presence of a suitable base and solvent. The base is crucial for neutralizing the hydrochloric acid byproduct, driving the reaction to completion.

Q2: Why is my reaction yield consistently low?

Low yields can stem from several factors including incomplete reaction, degradation of starting material or product, and formation of side products. Common issues include suboptimal reaction temperature, incorrect choice of base or solvent, and the presence of moisture which can hydrolyze the pivaloyl chloride. Refer to the troubleshooting section for specific guidance.

Q3: I am observing a significant amount of a byproduct. What could it be?

A likely byproduct is the O-acylated isomer, N-(2-chloro-4-pivalamidopyridin-3-yl) pivalate, where the hydroxyl group has also been acylated. Another possibility is the O-acylated starting material if the amino group did not react. The formation of these byproducts is influenced by the reaction conditions, particularly the base and temperature.

Q4: What is the best method to purify the final product?

Purification of N-acyl aminopyridines can often be achieved by flash column chromatography on silica gel.[1] The choice of eluent system will depend on the polarity of the product and impurities. Recrystallization from a suitable solvent system can also be an effective purification method.

Q5: How can I confirm the identity and purity of my final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the synthesized this compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive pivaloyl chloride (hydrolyzed).2. Suboptimal reaction temperature.3. Inappropriate base or solvent.4. Poor solubility of the starting material.1. Use freshly opened or distilled pivaloyl chloride.2. Experiment with a range of temperatures (e.g., 0 °C to room temperature).3. Screen different bases (e.g., pyridine, triethylamine, DIPEA) and solvents (e.g., DCM, THF, acetonitrile).4. Choose a solvent in which the 4-amino-2-chloro-3-hydroxypyridine has better solubility.
Formation of O-Acylated Byproduct 1. Reaction temperature is too high.2. Strong, non-hindered base used.3. Excess pivaloyl chloride.1. Maintain a lower reaction temperature (e.g., 0 °C).2. Use a hindered base like 2,6-lutidine or DIPEA to favor N-acylation.3. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of pivaloyl chloride.
Presence of Unreacted Starting Material 1. Insufficient amount of pivaloyl chloride.2. Short reaction time.3. Inadequate mixing.1. Ensure at least one equivalent of pivaloyl chloride is used.2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.3. Ensure efficient stirring throughout the reaction.
Difficult Purification 1. Product and byproduct have similar polarities.2. Product is unstable on silica gel.1. Optimize the eluent system for column chromatography, potentially using a gradient elution.2. Consider alternative purification methods like recrystallization or preparative HPLC.3. Neutralize the silica gel with triethylamine before use if the product is acid-sensitive.

Data Presentation: Reaction Parameter Optimization

The following tables summarize key reaction parameters that can be optimized to improve the yield and purity of this compound. The data is based on general principles of N-acylation of aminopyridines and related compounds.

Table 1: Effect of Base on N-acylation

Base pKa of Conjugate Acid Typical Molar Equivalents Expected Outcome
Pyridine5.251.5 - 2.0Moderate reactivity, can also act as a nucleophilic catalyst.
Triethylamine (TEA)10.751.2 - 1.5Common and effective base, generally leads to good yields.
Diisopropylethylamine (DIPEA)11.01.2 - 1.5Hindered base, can improve selectivity for N-acylation over O-acylation.
2,6-Lutidine6.771.5 - 2.0Hindered, non-nucleophilic base, can enhance N-selectivity.

Table 2: Effect of Solvent on N-acylation

Solvent Dielectric Constant Typical Reaction Temperature Notes
Dichloromethane (DCM)9.10 °C to RTGood solubility for many organic compounds, easy to remove.
Tetrahydrofuran (THF)7.60 °C to RTAprotic, can be a good choice for this type of reaction.
Acetonitrile (MeCN)37.50 °C to RTPolar aprotic solvent, may enhance reaction rates.
1,4-Dioxane2.2RT to 50 °CHigher boiling point, can be used if higher temperatures are needed.

Experimental Protocols

Representative Protocol for the Synthesis of this compound
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-2-chloro-3-hydroxypyridine (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approximately 10-20 mL per gram of starting material). Stir the suspension at room temperature.

  • Addition of Base: Add a suitable base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq), to the suspension.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled reaction mixture while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product 4-amino-2-chloro-3-hydroxypyridine 4-amino-2-chloro-3-hydroxypyridine Mixing Mixing 4-amino-2-chloro-3-hydroxypyridine->Mixing Pivaloyl Chloride Pivaloyl Chloride Pivaloyl Chloride->Mixing Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Mixing Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Mixing Reaction (0°C to RT) Reaction (0°C to RT) Mixing->Reaction (0°C to RT) Work-up Work-up Reaction (0°C to RT)->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic Start Low Yield Observed CheckPurity Analyze Crude Mixture (TLC/LC-MS) Start->CheckPurity UnreactedSM High Unreacted Starting Material CheckPurity->UnreactedSM Predominantly Starting Material SideProducts Significant Side Products CheckPurity->SideProducts New Spots/Peaks Observed ComplexMixture Complex Mixture/Degradation CheckPurity->ComplexMixture Smearing/Multiple Products Action_UnreactedSM Increase Equivalents of Pivaloyl Chloride Increase Reaction Time Check Base Activity UnreactedSM->Action_UnreactedSM Action_SideProducts Decrease Temperature Use Hindered Base Reduce Equivalents of Pivaloyl Chloride SideProducts->Action_SideProducts Action_ComplexMixture Use Anhydrous Solvent Run Under Inert Atmosphere Check Starting Material Purity ComplexMixture->Action_ComplexMixture

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide.

Proposed Synthetic Protocol

A common and practical approach for the synthesis of this compound is the acylation of 4-amino-2-chloro-3-hydroxypyridine with pivaloyl chloride in the presence of a base.

Experimental Protocol: Acylation of 4-amino-2-chloro-3-hydroxypyridine

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-2-chloro-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base (e.g., triethylamine [1.1 eq] or pyridine [1.1 eq]) to the solution.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of pivaloyl chloride (1.05 eq) in the same solvent dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any unreacted pivaloyl chloride, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive reagents.1. Use freshly opened or purified reagents. Ensure pivaloyl chloride is not hydrolyzed.
2. Insufficient base.2. Use at least one equivalent of base to neutralize the HCl generated during the reaction.
3. Low reaction temperature.3. While the initial addition is at 0°C, the reaction may require room temperature or gentle heating to proceed to completion.
Incomplete Reaction 1. Insufficient reaction time.1. Extend the reaction time and continue to monitor by TLC or HPLC.
2. Steric hindrance from the pivaloyl group.2. Consider using a more reactive acylating agent or a stronger, non-nucleophilic base.
Formation of Multiple Spots on TLC 1. Presence of multiple impurities.1. Refer to the FAQ on common impurities and the data table below for identification.
2. O-acylation of the hydroxyl group.2. Use a milder base or consider protecting the hydroxyl group prior to amidation.
3. Di-acylation (on both N and O).3. Use stoichiometric amounts of pivaloyl chloride and add it slowly at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Starting Material-Related:

    • Unreacted 4-amino-2-chloro-3-hydroxypyridine: Incomplete reaction can lead to the presence of the starting material in the final product.

  • Reagent-Related:

    • Pivalic acid: Formed from the hydrolysis of pivaloyl chloride.

  • Process-Related (By-products):

    • O-acylated isomer (4-amino-2-chloropyridin-3-yl pivalate): Acylation occurs on the hydroxyl group instead of the amino group.

    • Di-acylated product (N,O-dipivaloyl-4-amino-2-chloro-3-hydroxypyridine): Both the amino and hydroxyl groups are acylated.

    • Dimerization or polymerization products: Possible under harsh reaction conditions.

  • Degradation Products:

    • Hydrolysis product (4-amino-2-chloro-3-hydroxypyridine): The final product can hydrolyze back to the starting amine under acidic or basic conditions, especially during work-up or storage.

Q2: How can I identify these impurities?

A2: A combination of analytical techniques is recommended for impurity identification:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the main product and its impurities. A gradient method with a C18 column is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the separated components from HPLC, which is crucial for identifying unknown impurities by comparing the observed mass-to-charge ratio (m/z) with the expected values (see table below).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of isolated impurities. For example, the presence of two pivaloyl groups could indicate the di-acylated impurity.

Q3: How can I minimize the formation of impurities?

A3: To minimize impurity formation, consider the following:

  • Control Reaction Temperature: Add pivaloyl chloride at a low temperature (0 °C) to control the exothermic reaction and reduce the formation of side products.

  • Stoichiometry: Use a slight excess of pivaloyl chloride to ensure complete conversion of the starting amine, but avoid a large excess to prevent di-acylation.

  • Choice of Base: A non-nucleophilic base like triethylamine is preferred over pyridine to avoid competitive acylation of the base.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent moisture from hydrolyzing the pivaloyl chloride.

  • Careful Work-up: Use dilute acidic and basic washes to effectively remove unreacted reagents and by-products without causing degradation of the desired product.

Summary of Potential Impurities

Impurity Structure Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
4-amino-2-chloro-3-hydroxypyridineC₅H₅ClN₂O144.56145.02
Pivalic acidC₅H₁₀O₂102.13103.07
O-acylated isomerC₁₀H₁₃ClN₂O₂228.68229.07
Di-acylated productC₁₅H₂₁ClN₂O₃312.79313.13

Analytical Methodologies

General HPLC Method for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualization of Synthetic Pathway and Impurity Formation

Synthesis_and_Impurities A 4-amino-2-chloro-3-hydroxypyridine C This compound (Desired Product) A->C Pivaloyl Chloride, Base D O-acylated Isomer A->D Side Reaction (O-acylation) B Pivaloyl Chloride B->C B->D E Di-acylated Product B->E F Pivalic Acid B->F Hydrolysis C->E Excess Pivaloyl Chloride G Base (e.g., Et3N) G->C H H2O (Moisture) H->F

Technical Support Center: Crystallization of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the crystallization of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide. The following frequently asked questions (FAQs) and troubleshooting guides will help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound relevant to its crystallization?

A1: this compound is a halogenated pyridine derivative.[1] Its structure, containing a pyridine ring, a hydroxyl group, and an amide linkage, influences its solubility and crystallization behavior.[2][3] Amides can exhibit strong hydrogen bonding, which plays a significant role in crystal lattice formation.[2][4] The presence of the chloro and hydroxyl groups on the pyridine ring also affects its polarity and potential interactions with solvents.[5]

Basic Properties:

  • Molecular Formula: C₁₀H₁₃ClN₂O₂[1][6][7]

  • Molecular Weight: 228.68 g/mol [1][6]

  • Appearance: Likely a solid at room temperature.

  • CAS Number: 1021339-26-3[1][6][8]

Troubleshooting Crystallization Issues

This section provides solutions to common problems encountered during the crystallization of this compound.

Q2: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A2: This indicates that the solvent is not suitable for your compound. Pyridine derivatives are often polar and require polar solvents.[5]

  • Solution 1: Select a more appropriate solvent. Refer to the Solvent Selection Guide (Table 1) below. Consider solvents like ethanol, methanol, or acetone.[9][10]

  • Solution 2: Use a solvent mixture. If a single solvent is ineffective, a solvent pair can be used.[11] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Heating this mixture should result in a clear solution from which crystals will form upon cooling.[11] Common solvent pairs include ethanol/water and acetone/water.[9][11]

Q3: No crystals are forming after the solution has cooled. What are the next steps?

A3: This is a frequent issue that can arise from several factors, most commonly using an excessive amount of solvent.[5]

  • Solution 1: Induce nucleation.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[5][12]

    • Seeding: If you have a pure crystal of this compound, add a tiny amount (a "seed crystal") to the cooled solution to initiate crystallization.[5][12]

  • Solution 2: Increase the concentration. Gently heat the solution to boil off some of the solvent.[5][12] This will increase the concentration of your compound, making it more likely to crystallize upon cooling. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.

  • Solution 3: Cool to a lower temperature. If room temperature cooling is unsuccessful, try placing the flask in an ice bath or a refrigerator.[13] Slower cooling generally leads to the formation of larger, purer crystals.[14]

Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[9][12] This often happens if the solution is too concentrated or if the cooling rate is too fast.[12]

  • Solution 1: Re-dissolve and cool slowly. Heat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent.[12] Then, allow the solution to cool much more slowly. Insulating the flask can help with this.[12]

  • Solution 2: Adjust the solvent system. The boiling point of your solvent might be too high relative to the melting point of your compound. Try a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, you may need to adjust the ratio of the "good" solvent to the "poor" solvent.[12]

Q5: The crystal yield is very low. How can I improve it?

A5: Low recovery is often due to using too much solvent or incomplete crystallization.[9]

  • Solution 1: Minimize the amount of hot solvent. Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[9]

  • Solution 2: Ensure complete cooling. Allow the solution to cool for a sufficient amount of time to maximize crystal formation.[9] Cooling in an ice bath after initial cooling to room temperature can help.

  • Solution 3: Recover product from the mother liquor. After filtering the crystals, the remaining solution (mother liquor) will still contain some dissolved product. You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Data Presentation

Table 1: Solvent Selection Guide for this compound

SolventPolarityBoiling Point (°C)Suitability for CrystallizationNotes
WaterHigh100Poor (as a single solvent)Can be used as an anti-solvent in a mixed system with a more soluble solvent like ethanol or acetone.[10][11]
EthanolHigh78GoodA commonly used solvent for pyridine derivatives.[9][10]
MethanolHigh65GoodSimilar to ethanol, a good starting point for solubility tests.[15]
AcetoneMedium56GoodCan be effective, often used in mixed solvent systems with water or hexanes.[10][11]
Ethyl AcetateMedium77ModerateMay be a suitable solvent, often used in solvent pairs.[10]
TolueneLow111ModerateCan be effective for some pyridine derivatives, but the high boiling point may increase the risk of oiling out.[10]
HexanesLow69Poor (as a single solvent)Good as an anti-solvent when used with a more polar solvent in which the compound is soluble.[10]
DichloromethaneMedium40Potentially SuitableOften used for dissolving compounds for layering techniques, but its volatility can lead to rapid, poor-quality crystal growth.[4][16]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals completely. This can be done by leaving them under vacuum on the filter or by transferring them to a desiccator.

Protocol 2: Mixed Solvent Recrystallization

  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., hot ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol.

Visualizations

experimental_workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities? dissolve->impurities hot_filtration Hot Gravity Filtration impurities->hot_filtration Yes cool Cool Slowly to Room Temperature impurities->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath crystals_form Crystals Formed? ice_bath->crystals_form filter Vacuum Filtration crystals_form->filter Yes troubleshoot Troubleshoot: - Induce Nucleation - Reduce Solvent Volume crystals_form->troubleshoot No wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure Product dry->end troubleshoot->cool

Caption: Standard experimental workflow for the recrystallization of this compound.

troubleshooting_logic cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Crystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oiled Out start->oiling_out low_yield Low Crystal Yield start->low_yield nc1 Scratch inner surface of the flask no_crystals->nc1 oo1 Re-heat to re-dissolve oiling_out->oo1 ly1 Use minimum amount of hot solvent low_yield->ly1 nc2 Add a seed crystal nc1->nc2 nc3 Reduce solvent volume (boil off excess) nc2->nc3 nc4 Cool to a lower temperature nc3->nc4 oo2 Add a small amount of 'good' solvent oo1->oo2 oo3 Cool solution more slowly oo2->oo3 oo4 Change solvent system oo3->oo4 ly2 Ensure complete cooling (use ice bath) ly1->ly2 ly3 Concentrate the mother liquor ly2->ly3

Caption: Troubleshooting decision tree for common crystallization problems.

References

optimizing reaction conditions for pivalamide coupling to hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for optimizing the coupling reaction between pivalamide and hydroxypyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems used for coupling pivalamide to a hydroxypyridine?

A1: The most common and effective methods are transition metal-catalyzed cross-coupling reactions. The two primary systems are:

  • Palladium-catalyzed Buchwald-Hartwig Amination : This is often the method of choice due to its broad functional group tolerance and the availability of highly active catalyst systems. The selection of a suitable phosphine ligand is critical for success.[1][2]

  • Copper-catalyzed Chan-Lam or Ullmann-type Coupling : Copper catalysis can also be effective, sometimes offering different selectivity or being more economical. These reactions may require different conditions, such as specific ligands and higher temperatures.[1]

Q2: What is the biggest challenge when coupling a nucleophile to a hydroxypyridine?

A2: The primary challenge is managing the tautomeric equilibrium and regioselectivity. Hydroxypyridines exist as a mixture of the hydroxy- and pyridone tautomers. This presents two potential sites for reaction: the pyridine nitrogen (N-arylation, the desired reaction for amide coupling) and the hydroxyl oxygen (O-arylation, a common side reaction). Furthermore, the pyridine nitrogen itself can act as a ligand and inhibit the metal catalyst, a phenomenon known as "the 2-pyridyl problem".[3]

Q3: How can I favor the desired N-arylation over the O-arylation side reaction?

A3: Achieving high N-selectivity is key. Several strategies can be employed:

  • Choice of Base : The base plays a crucial role. Strong, non-nucleophilic bases are often used. The choice of base can influence which tautomer is present in the reaction mixture.

  • Catalyst/Ligand System : Bulky, electron-rich phosphine ligands on a palladium catalyst can sterically hinder approach to the oxygen atom, thereby favoring reaction at the nitrogen.[3]

  • Solvent Selection : The tautomeric equilibrium is highly solvent-dependent. The pyridone form is typically favored in polar solvents, while the hydroxypyridine form is more prevalent in non-polar environments.[4] Screening different solvents is a critical optimization step.

Q4: Why is ligand selection so important in palladium-catalyzed couplings?

A4: The ligand is crucial for stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination), and preventing catalyst deactivation.[3] For challenging substrates like pyridines, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate phosphines (e.g., Xantphos) are often required to achieve high yields.[2][3] These ligands help facilitate the difficult oxidative addition step and can shield the catalyst from inhibition by the pyridine nitrogen.[3]

Troubleshooting Guide

Q: My reaction shows low or no conversion of starting materials. What should I check?

A: This is a common issue often related to catalyst activity or reaction conditions.

  • Potential Causes & Solutions

    • Inactive Catalyst : The palladium catalyst may have been oxidized or is not being efficiently reduced to the active Pd(0) state.

      • Action : Use a fresh catalyst or a pre-catalyst that activates reliably. Ensure all reagents and solvents are anhydrous and the reaction is thoroughly degassed to remove oxygen.[3] Consider techniques like freeze-pump-thaw cycles or sparging with an inert gas for 15-30 minutes.[4]

    • Inadequate Reaction Conditions : The temperature may be too low to overcome the activation energy for the C-X bond's oxidative addition (especially for chlorides).

      • Action : Gradually increase the reaction temperature. Be aware that higher temperatures can also promote side reactions.[3]

    • Poor Reagent Purity : Water or other impurities in the solvent, base, or starting materials can kill the catalyst.

      • Action : Use anhydrous solvents and dry reagents. Ensure the hydroxypyridine and pivalamide are pure.[4]

    • Catalyst Inhibition : The nitrogen on the pyridine ring may be coordinating to the palladium center and inhibiting catalysis.

      • Action : Switch to a bulkier, electron-rich ligand (e.g., a Buchwald-type ligand) that can sterically discourage this inhibitory interaction.[3]

Q: I am observing multiple products and a low yield of the desired compound. What is happening?

A: This suggests that side reactions are competing with your desired coupling pathway.

  • Potential Causes & Solutions

    • O-Arylation Competition : The hydroxyl group is coupling with the aryl halide, leading to an undesired ether byproduct.

      • Action : Re-optimize the base, solvent, and ligand combination. A systematic screening is often necessary to find conditions that favor N-selectivity.

    • Homocoupling : The aryl halide may be coupling with itself.

      • Action : This can be caused by the presence of oxygen. Improve degassing procedures and ensure a fully inert atmosphere.[3]

    • Starting Material Degradation : The base or temperature may be too harsh for your substrates.

      • Action : Screen weaker bases (e.g., K₂CO₃ vs. K₃PO₄) or try lowering the reaction temperature.[3] Monitor the stability of your starting materials under the reaction conditions without the catalyst.

Q: I'm having difficulty purifying my final product. What are some effective strategies?

A: Purification can be challenging due to residual metal catalyst or closely eluting byproducts.

  • Potential Causes & Solutions

    • Residual Palladium : Palladium residues can be difficult to remove by standard chromatography.

      • Action : After the initial workup, consider a wash with an aqueous solution of a thiol-containing reagent (e.g., sodium thiomethoxide or N-acetylcysteine) or filtration through a specialized metal scavenger resin.

    • Similar Polarity of Products : The desired N-arylated product and the O-arylated side product may have very similar Rf values, making chromatographic separation difficult.

      • Action : If separation is challenging, it is often more effective to reinvest time in optimizing the reaction for higher selectivity. Alternatively, explore different chromatographic techniques, such as reverse-phase chromatography or recrystallization.

Data Presentation: Optimizing Reaction Conditions

The following table provides a representative starting point for the optimization of a Palladium-catalyzed coupling of an aryl halide (e.g., 3-bromo-hydroxypyridine) with pivalamide. Yields are hypothetical and intended to illustrate trends.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Representative YieldNotes
1Pd₂(dba)₃ (2%)XPhos (4%)K₃PO₄ (2.0)Dioxane110HighA common starting point for challenging Buchwald-Hartwig reactions.[3]
2Pd₂(dba)₃ (2%)Xantphos (4%)K₂CO₃ (2.0)Toluene110ModerateXantphos can be effective; a weaker base might reduce side reactions but also lower conversion.[2]
3Pd(OAc)₂ (2%)SPhos (4%)Cs₂CO₃ (2.0)t-BuOH100Moderate-HighCesium carbonate is a strong base that can be effective; t-BuOH is a common solvent choice.
4Pd₂(dba)₃ (2%)XPhos (4%)NaOtBu (2.0)THF80Low-ModerateSodium t-butoxide is a very strong base; THF has a lower boiling point, which may not be sufficient.
5CuI (10%)DMEDA (20%)K₃PO₄ (2.0)Dioxane120VariesA representative starting point for a copper-catalyzed Ullmann-type coupling.

Experimental Protocols

General Protocol for Palladium-Catalyzed Pivalamide Coupling

This protocol is a general starting point and must be optimized for specific substrates.[3]

  • Reagent Preparation :

    • To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), pivalamide (1.2-1.5 equiv), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

    • Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Reaction Setup (Inert Atmosphere) :

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]

    • Add the degassed anhydrous solvent (e.g., dioxane or toluene) via syringe.[3]

  • Reaction Execution :

    • Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100-120 °C).

    • Stir the mixture vigorously for the specified time (e.g., 4-24 hours).[3]

  • Monitoring :

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the consumption of starting material.[3]

  • Workup and Purification :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3]

Visualizations

G start Start: Reagent Prep A Seal & Purge with Inert Gas (e.g., Argon) 3x start->A Add Reagents & Catalyst to Oven-Dried Vial process process decision decision output output B B A->B Add Degassed Anhydrous Solvent C C B->C Heat with Vigorous Stirring (e.g., 18-24h) D D C->D Monitor by TLC/LC-MS E Cool to RT, Dilute, & Filter through Celite D->E Reaction Complete F F E->F Aqueous Workup (Wash with H₂O/Brine) G G F->G Dry, Concentrate, & Purify via Chromatography end End G->end Characterize Pure Product

Caption: General experimental workflow for pivalamide coupling.

G start_node Problem: Low or No Conversion d1 Are Starting Materials Consumed? start_node->d1 Initial Check decision decision cause cause solution solution d2 Is Reaction Fully Inert & Anhydrous? d1->d2 No d4 Is Desired Product the Major Species? d1->d4 Yes s1 Action: Improve Degassing (Freeze-Pump-Thaw). Use Anhydrous Solvents. d2->s1 No d3 Is Catalyst System Active Enough? d2->d3 Yes s2 Action: Increase Temp. Switch to Bulky Ligand (e.g., XPhos, SPhos). Use Fresh Catalyst. d3->s2 No c1 Possible Substrate Decomposition. Verify Stability. d3->c1 Yes c2 Cause: Side Reactions (e.g., O-Arylation) Dominate. d4->c2 No c3 Cause: Low Isolated Yield (Mechanical or Purification Loss) d4->c3 Yes s3 Action: Screen Bases & Solvents to Improve N/O Selectivity. c2->s3 s4 Action: Optimize Workup & Chromatography Conditions. c3->s4

Caption: Troubleshooting decision tree for low conversion/yield.

References

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are hydrolysis of the pivalamide group and potential photodegradation of the chloropyridine ring. Stability can be influenced by pH, solvent, temperature, and exposure to light.

Q2: What is the likely degradation pathway for this compound?

A2: The most probable degradation pathway is the hydrolysis of the amide bond, which would yield 2-chloro-3-hydroxy-4-aminopyridine and pivalic acid. This hydrolysis can be catalyzed by acidic or basic conditions, especially at elevated temperatures.[1][2][3][4]

Q3: How can I detect degradation of this compound in my samples?

A3: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products, allowing for quantification of stability over time.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For optimal stability, solutions of this compound should be stored at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and maintained at a neutral pH if possible. The solid form of the compound is typically stored at room temperature.[5]

Q5: Is the compound susceptible to oxidation?

A5: While hydrolysis and photolysis are the more anticipated degradation routes, the potential for oxidation, particularly under forced conditions, should not be entirely dismissed.[6][7] Performing forced degradation studies that include an oxidizing agent (e.g., hydrogen peroxide) can help determine this susceptibility.

Troubleshooting Guides

Issue 1: Loss of compound potency or unexpected results over time.
  • Possible Cause: Degradation of the compound in your experimental solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance to the older stock.

    • Analyze for Degradants: Use HPLC or LC-MS to analyze both fresh and aged solutions to identify any degradation products.

    • Review Solution Preparation and Storage:

      • pH: Measure the pH of your solution. Highly acidic or basic conditions can accelerate hydrolysis.[3] Consider using a buffer system to maintain a neutral pH.

      • Temperature: Are your solutions stored at an appropriate temperature? Higher temperatures can increase the rate of degradation.

      • Light Exposure: Ensure solutions are stored in amber vials or otherwise protected from light to prevent potential photodegradation.[8]

Issue 2: Appearance of unknown peaks in chromatograms.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to see if they correspond to expected degradation products (e.g., the hydrolyzed amine).

    • Perform Forced Degradation Studies: Intentionally stress the compound under various conditions (acid, base, heat, light, oxidation) to generate degradation products.[6][7][9] This can help confirm the identity of the unknown peaks in your experimental samples.

    • Optimize Analytical Method: Ensure your analytical method is capable of separating the parent compound from all potential degradants.

Data Presentation

The following tables present hypothetical data from forced degradation studies to illustrate the stability profile of this compound under various stress conditions.

Table 1: Effect of pH on Stability (24 hours at 50°C)

pH% Parent Compound Remaining% Hydrolysis Product
2.085.214.8
7.098.51.5
10.089.710.3

Table 2: Effect of Temperature on Stability (24 hours at pH 7.0)

Temperature% Parent Compound Remaining
4°C>99.9
25°C (RT)99.1
50°C98.5

Table 3: Photostability (8 hours of direct light exposure vs. dark control at 25°C)

Condition% Parent Compound Remaining
Light92.3
Dark99.0

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability

  • Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Aliquot the solution into several vials.

  • Store the vials under the desired experimental conditions (e.g., different temperatures, pH values, light exposure).

  • At specified time points, remove an aliquot and dilute it to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

  • Calculate the percentage of the parent compound remaining relative to a time-zero sample.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.[3][10]

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2) for a specified duration.

  • Analyze the stressed samples by HPLC or LC-MS to identify and quantify degradation products.

Visualizations

cluster_conditions Stress Conditions cluster_compound Parent Compound cluster_products Degradation Pathway cluster_degradants Potential Degradants Acid Acidic pH Hydrolysis Hydrolysis Acid->Hydrolysis Base Basic pH Base->Hydrolysis Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Heat Elevated Temperature Heat->Hydrolysis Heat->Photodegradation Parent This compound Parent->Hydrolysis Parent->Photodegradation Amine 2-Chloro-3-hydroxy-4-aminopyridine Hydrolysis->Amine PivalicAcid Pivalic Acid Hydrolysis->PivalicAcid PhotoProducts Photolytic Byproducts Photodegradation->PhotoProducts start Start: Unexpected Experimental Results check_solution Is the stock solution fresh? start->check_solution prepare_fresh Prepare fresh stock solution check_solution->prepare_fresh No analyze Analyze aged and fresh solutions via HPLC/LC-MS check_solution->analyze Yes prepare_fresh->analyze degradation_present Degradation products detected? analyze->degradation_present investigate Investigate storage conditions (pH, Temp, Light) degradation_present->investigate Yes end_other End: Other experimental issue degradation_present->end_other No optimize_storage Optimize storage and re-test investigate->optimize_storage end_ok End: Problem Resolved optimize_storage->end_ok

References

Technical Support Center: N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent the degradation of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound can be influenced by several factors related to its chemical structure. The primary concerns are hydrolysis of the pivalamide group, potential oxidation of the hydroxypyridine ring, and nucleophilic substitution of the chloro group. Exposure to strong acids or bases, high temperatures, and certain reactive solvents can accelerate these degradation pathways.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound at room temperature in a tightly sealed container, protected from light and moisture.[1] For extended storage, keeping it in a desiccator is advisable to prevent hydrolysis.

Q3: Can the solvent I use in my experiment affect the stability of the compound?

A3: Yes, the choice of solvent is critical. Protic solvents, especially under non-neutral pH conditions, can facilitate the hydrolysis of the amide bond. Additionally, some solvents like dichloromethane have been reported to react with pyridine derivatives over time, potentially leading to the formation of adducts.[2] It is advisable to use fresh, high-purity solvents and to be cautious when using chlorinated solvents for prolonged periods or at elevated temperatures.

Q4: Is this compound susceptible to photodegradation?

A4: Pyridine and its derivatives can be sensitive to light and may undergo photochemical degradation.[3] While specific data for this compound is not available, it is a good laboratory practice to minimize its exposure to direct light by using amber vials or by wrapping containers with aluminum foil, especially for solutions stored for an extended period.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent biological assay results or loss of compound activity over time. Compound degradation in solution.1. Prepare fresh solutions before each experiment.2. If stock solutions are necessary, store them at low temperatures (-20°C or -80°C) in an appropriate solvent and minimize freeze-thaw cycles.3. Analyze the purity of the stock solution periodically using techniques like HPLC to check for degradation products.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). 1. Hydrolysis of the pivalamide group.2. Reaction with solvent or other reagents.1. For Hydrolysis: Avoid strongly acidic or basic conditions. Use buffered solutions where possible. The primary degradation product to look for would be 4-amino-2-chloro-3-hydroxypyridine.2. For Solvent Reactivity: If using chlorinated solvents like dichloromethane, consider switching to a less reactive solvent if adduct formation is suspected.[2]
Low yield in a reaction where the compound is a starting material. Degradation under reaction conditions.1. Temperature: Avoid excessive heat, as it can accelerate degradation. If heating is necessary, perform a time-course study to find the optimal reaction time.2. pH: If the reaction involves acidic or basic reagents, consider a slow addition of the reagent or running the reaction at a lower temperature to minimize degradation of the starting material.
Discoloration of the solid compound or solutions. Oxidation or other forms of decomposition.1. Ensure the compound is stored away from light and air.[3][4]2. If working with solutions, consider degassing the solvent or working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO, DMF) to achieve the desired concentration.

  • Vortex or sonicate briefly until the compound is fully dissolved.

  • Store the stock solution in a tightly sealed, light-protected container at an appropriate temperature (e.g., -20°C).

Protocol 2: Monitoring Compound Stability by HPLC

  • System Preparation: Use a C18 reverse-phase HPLC column.

  • Mobile Phase: A common mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Sample Preparation: Dilute a sample of your compound in the mobile phase to an appropriate concentration.

  • Injection and Analysis: Inject the sample and run a gradient elution (e.g., 5% to 95% B over 20 minutes).

  • Detection: Monitor the elution profile using a UV detector at a wavelength determined by the compound's UV spectrum (typically around 254 nm for aromatic compounds).

  • Data Analysis: Compare the chromatogram of a fresh sample to that of an aged sample to identify any new peaks that may correspond to degradation products.

Visualizations

experimental_workflow Experimental Workflow for Compound Handling cluster_prep Preparation cluster_exp Experimentation cluster_troubleshoot Troubleshooting start Start: Compound Received storage Store at Room Temp, Protected from Light/Moisture start->storage solution_prep Prepare Fresh Stock Solution storage->solution_prep run_exp Run Experiment (Control pH, Temp, Light) solution_prep->run_exp analysis Analyze Results run_exp->analysis unexpected_results Unexpected Results? analysis->unexpected_results check_purity Check Purity (HPLC) identify_degradation Identify Degradation Products check_purity->identify_degradation unexpected_results->check_purity Yes end End: Successful Experiment unexpected_results->end No optimize Optimize Conditions identify_degradation->optimize optimize->run_exp

Caption: A logical workflow for handling this compound.

degradation_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_substitution Nucleophilic Substitution parent This compound hydrolysis_product 4-Amino-2-chloro-3-hydroxypyridine + Pivalic Acid parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Oxidized Pyridine Species (e.g., Quinone-like structures) parent->oxidation_product [O] / Light substitution_product Substituted Pyridine (at C2-position) parent->substitution_product Nu⁻

Caption: Potential chemical degradation pathways for the target compound.

References

Technical Support Center: N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common laboratory-scale synthesis involves the N-acylation of 4-amino-2-chloro-3-hydroxypyridine with pivaloyl chloride in the presence of a base. The choice of solvent, base, and reaction temperature is critical to achieving a high yield and purity.

Q2: What are the key starting materials and reagents for this synthesis?

The primary starting material is 4-amino-2-chloro-3-hydroxypyridine. The acylating agent is pivaloyl chloride. A non-nucleophilic organic base, such as triethylamine or pyridine, is typically used to scavenge the hydrochloric acid byproduct. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Q3: What are the main safety precautions to consider during the synthesis?

Pivaloyl chloride is a corrosive and flammable liquid that reacts with moisture.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. The starting material, 4-amino-2-chloro-3-hydroxypyridine, should also be handled with care, avoiding inhalation and skin contact.[2]

Q4: How can the progress of the reaction be monitored?

Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, the disappearance of the starting material and the appearance of the product spot can be tracked. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring of the reaction conversion.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive pivaloyl chloride due to hydrolysis. - Poor quality of the starting aminopyridine. - Insufficient base to neutralize HCl byproduct. - Reaction temperature is too low.- Use freshly opened or distilled pivaloyl chloride. - Verify the purity of the starting material by NMR or LC-MS. - Use at least a stoichiometric amount of a suitable base (e.g., triethylamine). - Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Multiple Products (Impurity Profile) - Di-acylation: Acylation of the hydroxyl group in addition to the amino group. - Hydrolysis: Hydrolysis of pivaloyl chloride or the product. - Side reactions of the starting material: Decomposition of the aminopyridine.- Use a milder base or control the stoichiometry of pivaloyl chloride carefully. - Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). - Store the starting material under appropriate conditions and check its stability.[3]
Difficult Product Isolation/Purification - Product is highly soluble in the reaction solvent. - Co-precipitation of the product with salt byproducts. - Oily or non-crystalline product.- Choose a solvent in which the product has lower solubility for easier precipitation. - Perform an aqueous work-up to remove salt byproducts before crystallization. - Attempt purification by column chromatography using a suitable solvent system.
Scale-up Issues: Poor Stirring and Heat Transfer - Formation of a thick slurry as the product precipitates. - Exothermic nature of the acylation reaction.- Use a more powerful overhead stirrer for larger scale reactions. - Add pivaloyl chloride slowly and use an ice bath to control the initial exotherm.
Product Discoloration - Presence of colored impurities from the starting material or formed during the reaction.- Recrystallize the final product from a suitable solvent. - Treat a solution of the product with activated carbon to remove colored impurities.

Experimental Protocols

General Laboratory-Scale Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add a solution of pivaloyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the purified this compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Dissolve 4-amino-2-chloro-3-hydroxypyridine in anhydrous DCM add_base Add triethylamine and cool to 0 °C setup->add_base add_pivaloyl_chloride Add pivaloyl chloride solution dropwise add_base->add_pivaloyl_chloride stir Stir at room temperature for 2-4 hours add_pivaloyl_chloride->stir monitor Monitor by TLC/HPLC stir->monitor quench Quench with water and separate layers monitor->quench wash_dry Wash organic layer and dry quench->wash_dry purify Concentrate and recrystallize wash_dry->purify

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction reagent_quality Poor Reagent Quality? start->reagent_quality Check reaction_conditions Suboptimal Conditions? start->reaction_conditions Check side_reactions Side Reactions Occurring? start->side_reactions Check check_reagents Verify reagent purity and activity reagent_quality->check_reagents optimize_conditions Adjust temperature, base, or solvent reaction_conditions->optimize_conditions minimize_side_reactions Ensure anhydrous conditions, control stoichiometry side_reactions->minimize_side_reactions

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Resolving Poor Solubility of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide.

I. Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Currently, there is limited publicly available experimental data on the specific aqueous solubility, pKa, and LogP of this compound. To effectively design solubility enhancement strategies, it is crucial to first determine these baseline properties. This guide provides protocols for you to determine the aqueous solubility of your compound.

Q2: Why is my compound, this compound, poorly soluble in aqueous buffers?

A2: The solubility of a compound is influenced by its molecular structure. The presence of a chloro-substituent and a pivalamide group can contribute to its lipophilicity, leading to lower solubility in aqueous media. The pyridine ring and hydroxyl group can contribute to its polarity and may allow for pH-dependent solubility.

Q3: What are the general approaches to improve the solubility of a poorly soluble compound like this?

A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds.[1] These can be broadly categorized as:

  • Physical Modifications: Particle size reduction (micronization, nanosuspension).[1]

  • Chemical Modifications: pH adjustment, salt formation.[1][2]

  • Use of Excipients: Co-solvents, surfactants, cyclodextrins.[1][3]

  • Formulation Approaches: Solid dispersions, lipid-based formulations.[4]

Q4: Where should I start to address the poor solubility of my compound?

A4: The recommended starting point is to determine the equilibrium aqueous solubility of your compound. This will provide a baseline against which you can measure the effectiveness of any solubility enhancement techniques you employ. Following that, a systematic approach involving screening of pH, co-solvents, and other excipients is recommended.

II. Troubleshooting Guide

This guide provides a systematic workflow to diagnose and resolve solubility issues with this compound.

Workflow for Troubleshooting Poor Solubility

Troubleshooting Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Advanced Strategies cluster_3 Phase 4: Optimization & Formulation Start Start: Poorly Soluble Compound DetermineSolubility Determine Baseline Aqueous Solubility (See Protocol 1) Start->DetermineSolubility pHScreening pH Adjustment Screening (See Protocol 2) DetermineSolubility->pHScreening CoSolventScreening Co-solvent Screening (See Protocol 3) DetermineSolubility->CoSolventScreening SurfactantScreening Surfactant Screening (See Protocol 4) pHScreening->SurfactantScreening CyclodextrinScreening Cyclodextrin Complexation (See Protocol 5) CoSolventScreening->CyclodextrinScreening Optimization Optimize Conditions & Combine Strategies SurfactantScreening->Optimization CyclodextrinScreening->Optimization Formulation Proceed to Formulation Development Optimization->Formulation

Caption: A step-by-step workflow for addressing poor aqueous solubility.

III. Experimental Protocols

Protocol 1: Determination of Equilibrium (Thermodynamic) Aqueous Solubility

This protocol, often referred to as the "shake-flask" method, is considered the gold standard for determining the thermodynamic solubility of a compound.[5]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous buffer at equilibrium.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the solid compound to a vial. The excess is crucial to ensure a saturated solution is formed.

  • Add a known volume of the aqueous buffer to the vial.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.[5]

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS). A standard calibration curve should be prepared for accurate quantification.[6]

Data Presentation:

Buffer System Temperature (°C) Solubility (µg/mL) Solubility (µM)
PBS, pH 7.425[Insert Value][Insert Value]
Citrate Buffer, pH 5.025[Insert Value][Insert Value]
Glycine-HCl Buffer, pH 3.025[Insert Value][Insert Value]
Protocol 2: Solubility Enhancement via pH Adjustment

This protocol helps to determine the effect of pH on the solubility of your compound.[2][]

Objective: To investigate the solubility of this compound across a range of pH values to identify a pH that provides optimal solubility.

Materials:

  • A series of aqueous buffers covering a range of pH values (e.g., pH 2 to 10).

  • All other materials as listed in Protocol 1.

Procedure:

  • Follow the steps outlined in Protocol 1, but use a different pH buffer for each set of samples.

  • It is recommended to test a wide range of pH values initially (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Based on the initial results, a narrower pH range can be investigated to pinpoint the optimal pH for solubility.

Data Presentation:

pH Buffer System Solubility (µg/mL) Fold Increase vs. pH 7.4
2.0Glycine-HCl[Insert Value][Insert Value]
4.0Acetate[Insert Value][Insert Value]
6.0Phosphate[Insert Value][Insert Value]
7.4Phosphate[Insert Value]1.0
8.0Tris-HCl[Insert Value][Insert Value]
10.0Carbonate-Bicarbonate[Insert Value][Insert Value]
Protocol 3: Solubility Enhancement using Co-solvents

This protocol is for screening various water-miscible organic solvents (co-solvents) to improve the solubility of your compound.[8]

Objective: To identify an effective co-solvent and its optimal concentration to increase the aqueous solubility of this compound.

Materials:

  • Co-solvents such as Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[][9]

  • Aqueous buffer of choice (determined from Protocol 2 or a standard buffer like PBS, pH 7.4).

  • All other materials as listed in Protocol 1.

Procedure:

  • Prepare a series of co-solvent/buffer mixtures at different concentrations (e.g., 5%, 10%, 20%, 40% v/v).

  • Follow the steps outlined in Protocol 1 for each co-solvent at each concentration.

  • It is important to run a control sample with the buffer alone to calculate the fold increase in solubility.

Data Presentation:

Co-solvent Concentration (% v/v) Solubility (µg/mL) Fold Increase
None (Control)0[Insert Value]1.0
Ethanol10[Insert Value][Insert Value]
Ethanol20[Insert Value][Insert Value]
Propylene Glycol10[Insert Value][Insert Value]
Propylene Glycol20[Insert Value][Insert Value]
PEG 40010[Insert Value][Insert Value]
PEG 40020[Insert Value][Insert Value]
Protocol 4: Solubility Enhancement using Surfactants

This protocol guides the screening of surfactants to improve the solubility of your compound through micellar solubilization.[10]

Objective: To identify a suitable surfactant and its effective concentration range for enhancing the aqueous solubility of this compound.

Materials:

  • Surfactants such as Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), and Sodium Lauryl Sulfate (SLS).

  • Aqueous buffer of choice.

  • All other materials as listed in Protocol 1.

Procedure:

  • Prepare a series of surfactant solutions in the chosen buffer at concentrations above their critical micelle concentration (CMC). Typical starting concentrations are 0.1%, 0.5%, 1%, and 2% (w/v).

  • Follow the steps outlined in Protocol 1 for each surfactant at each concentration.

  • Include a control sample with the buffer alone.

Data Presentation:

Surfactant Concentration (% w/v) Solubility (µg/mL) Fold Increase
None (Control)0[Insert Value]1.0
Tween® 800.5[Insert Value][Insert Value]
Tween® 801.0[Insert Value][Insert Value]
SLS0.5[Insert Value][Insert Value]
SLS1.0[Insert Value][Insert Value]
Protocol 5: Solubility Enhancement using Cyclodextrins

This protocol details the use of cyclodextrins to form inclusion complexes and improve the solubility of your compound.[11]

Objective: To evaluate the effectiveness of different cyclodextrins in enhancing the aqueous solubility of this compound.

Materials:

  • Cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Aqueous buffer of choice.

  • All other materials as listed in Protocol 1.

Procedure:

  • Prepare a series of cyclodextrin solutions in the chosen buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Follow the steps outlined in Protocol 1 for each cyclodextrin at each concentration.

  • A control sample with the buffer alone should be included.

Data Presentation:

Cyclodextrin Concentration (% w/v) Solubility (µg/mL) Fold Increase
None (Control)0[Insert Value]1.0
HP-β-CD2[Insert Value][Insert Value]
HP-β-CD5[Insert Value][Insert Value]
SBE-β-CD2[Insert Value][Insert Value]
SBE-β-CD5[Insert Value][Insert Value]

IV. Visualization of Methodologies

Diagram of the Shake-Flask Solubility Assay

Shake_Flask_Assay cluster_workflow Shake-Flask Method Workflow Step1 1. Add excess solid compound to vial Step2 2. Add known volume of aqueous buffer Step1->Step2 Step3 3. Shake for 24-48h at constant temp. Step2->Step3 Step4 4. Centrifuge to pellet excess solid Step3->Step4 Step5 5. Filter supernatant Step4->Step5 Step6 6. Quantify concentration (HPLC/LC-MS) Step5->Step6

Caption: Workflow for the shake-flask solubility determination method.

Logical Relationship for Selecting a Solubilization Strategy

References

Technical Support Center: N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary reaction for the synthesis of this compound?

The synthesis of this compound is typically achieved through the acylation of 4-amino-2-chloro-3-hydroxypyridine with pivaloyl chloride. This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the pivaloyl chloride, leading to the formation of an amide bond. A base is generally used to neutralize the HCl byproduct.

Q2: What are the most common potential byproducts in this reaction?

Several byproducts can form depending on the reaction conditions. The most common include:

  • O-acylated byproduct: Acylation of the hydroxyl group to form 2-chloro-4-pivalamido-3-pyridyl pivalate.

  • Di-acylated byproduct: Acylation of both the amino and hydroxyl groups.

  • Unreacted starting material: Incomplete reaction leaving residual 4-amino-2-chloro-3-hydroxypyridine.

  • Hydrolysis of pivaloyl chloride: Reaction of pivaloyl chloride with any residual water to form pivalic acid.

  • Dimerization/Polymerization: Self-reaction of the starting material or product, particularly under harsh conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low yield of the desired product.

Potential Cause Suggested Solution
Incomplete reaction. - Increase reaction time. - Increase reaction temperature. - Use a slight excess of pivaloyl chloride (e.g., 1.1-1.2 equivalents).
Side reactions are consuming starting material. - Optimize reaction temperature; higher temperatures may favor byproduct formation. - Control the rate of addition of pivaloyl chloride to minimize local concentration hotspots. - Choose a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to avoid competition with the amino group.
Product loss during workup and purification. - Ensure the pH of the aqueous phase during extraction is optimized to keep the product in the organic layer. - Use appropriate solvent systems for chromatography to achieve good separation.

Problem 2: Presence of significant amounts of the O-acylated byproduct.

Potential Cause Suggested Solution
Reaction conditions favor O-acylation. - The hydroxyl group's nucleophilicity can be competitive. Running the reaction under neutral or slightly basic conditions generally favors N-acylation. - Consider protecting the hydroxyl group prior to acylation if selectivity remains an issue.
Use of a highly activating acylation agent or harsh conditions. - Use milder reaction conditions (lower temperature). - Add pivaloyl chloride slowly to the reaction mixture.

Problem 3: Difficulty in removing pivalic acid.

Potential Cause Suggested Solution
Hydrolysis of excess pivaloyl chloride. - Perform an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup to extract the acidic pivalic acid into the aqueous layer.
Incomplete extraction. - Perform multiple basic washes to ensure complete removal.

Experimental Protocols

General Protocol for the Synthesis of this compound

To a solution of 4-amino-2-chloro-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine, 1.2 eq). Cool the mixture to 0 °C. Add pivaloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS. Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for Byproduct Analysis by LC-MS

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and mass spectrometry in positive ion mode.

Visualizations

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product & Byproducts start_sm 4-amino-2-chloro-3-hydroxypyridine reaction Acylation in Aprotic Solvent with Base (e.g., Et3N) start_sm->reaction start_reagent Pivaloyl Chloride start_reagent->reaction workup Aqueous Workup reaction->workup byproduct_o O-acylated Byproduct reaction->byproduct_o byproduct_di Di-acylated Byproduct reaction->byproduct_di byproduct_unreacted Unreacted Starting Material reaction->byproduct_unreacted purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Loss During Workup issue->cause3 solution1a Increase Time/Temp cause1->solution1a solution1b Increase Reagent cause1->solution1b solution2a Optimize Temp cause2->solution2a solution2b Slow Reagent Addition cause2->solution2b solution3a Optimize pH cause3->solution3a solution3b Optimize Chromatography cause3->solution3b

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Enhancing the Purity of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the post-synthesis purification of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side-reactions, or degradation of the product. These may include:

  • Unreacted Starting Materials: 4-Amino-2-chloro-3-hydroxypyridine and pivaloyl chloride (or pivalic anhydride).

  • Hydrolysis Products: Pivalic acid and the starting aminopyridine from the hydrolysis of the amide bond.

  • Di-acylated Byproducts: Impurities where the hydroxyl group has also been acylated.

  • Solvent and Reagent Residues: Residual solvents like pyridine, triethylamine, or coupling agents used in the amidation reaction.[1][2]

Q2: My final product has a persistent color. What could be the cause and how can I remove it?

A2: A persistent color in the final product can be due to residual starting materials, colored byproducts from side reactions, or degradation products. Purification methods such as recrystallization or column chromatography are effective in removing these colored impurities. If the color persists, treatment with activated carbon during the recrystallization process can be beneficial.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To prevent degradation, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[3]

Troubleshooting Guides

Low Purity after Initial Precipitation/Isolation

Problem: The purity of the isolated this compound is below the desired specification after initial precipitation from the reaction mixture.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure full consumption of the limiting starting material.Increased yield and purity of the crude product.
Co-precipitation of Impurities Modify the precipitation conditions. This can include changing the solvent/anti-solvent system, adjusting the rate of addition of the anti-solvent, or modifying the temperature.Improved selectivity of precipitation, leading to higher purity.
Excess Reagents Implement a work-up procedure to remove excess reagents. For example, if excess pivaloyl chloride was used, a mild aqueous base wash can remove it and the resulting pivalic acid.Reduction of reagent-based impurities in the isolated product.
Difficulty in Removing Residual Pyridine or Other Basic Impurities

Problem: Residual pyridine (often used as a solvent or base in the acylation reaction) or other basic impurities are detected in the final product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Extraction During the work-up, wash the organic layer with a dilute acidic solution, such as 1M HCl or a saturated aqueous solution of copper sulfate.[3][4]Pyridine and other basic impurities will form salts that are soluble in the aqueous layer and are thus removed from the organic phase.
Azeotropic Removal Co-evaporate the crude product with a solvent like toluene under reduced pressure.[3]Toluene forms a low-boiling azeotrope with pyridine, facilitating its removal.
Challenges in Chromatographic Purification

Problem: Poor separation, peak tailing, or low recovery is observed during HPLC or flash chromatography purification of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Peak Tailing This is common for basic compounds like pyridines due to interaction with acidic silanol groups on the silica gel.[5] Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.[5] Alternatively, use a less acidic stationary phase like alumina or end-capped silica.[5]Improved peak shape and better resolution.
Poor Separation Optimize the mobile phase. For reverse-phase HPLC, adjust the gradient of acetonitrile or methanol in water. For normal-phase flash chromatography, a gradient of ethyl acetate in hexanes or dichloromethane in methanol can be explored.Enhanced separation of the desired product from impurities.
Low Recovery The compound may be irreversibly adsorbed onto the stationary phase. Pre-treating the column with the mobile phase containing the modifier can help. Also, ensure the compound is fully dissolved in the loading solvent.[5]Increased recovery of the purified product.

Experimental Protocols

Recrystallization Protocol

Objective: To enhance the purity of this compound by removing soluble and insoluble impurities.

Methodology:

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to screen include ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures such as ethanol/water or ethyl acetate/hexanes.[6]

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum to a constant weight.

Purity Assessment by HPLC

Objective: To determine the purity of this compound.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A typical starting gradient could be 5% B, ramping to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength, typically around 254 nm or 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[7]

Visualizations

Purification_Workflow Crude Crude Product (Post-Synthesis) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Wash_Acid Aqueous Acid Wash (e.g., 1M HCl) Dissolve->Wash_Acid Removes basic impurities (e.g., pyridine) Wash_Base Aqueous Base Wash (e.g., sat. NaHCO3) Wash_Acid->Wash_Base Removes acidic impurities (e.g., pivalic acid) Wash_Brine Brine Wash Wash_Base->Wash_Brine Dry Dry over Na2SO4 and Concentrate Wash_Brine->Dry Purified_Product Partially Purified Product Dry->Purified_Product Recrystallization Recrystallization Purified_Product->Recrystallization If solid Chromatography Column Chromatography Purified_Product->Chromatography If oil or further purity needed Final_Product High Purity Product Recrystallization->Final_Product Chromatography->Final_Product Analysis Purity Analysis (HPLC, NMR) Final_Product->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Low Purity after Initial Purification? Check_Impurities Identify Impurities (TLC, HPLC, NMR) Start->Check_Impurities Yes Starting_Material Unreacted Starting Material? Check_Impurities->Starting_Material Side_Products Side-Products Present? Starting_Material->Side_Products No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Starting_Material->Optimize_Reaction Yes Improve_Workup Improve Aqueous Workup (Acid/Base Washes) Side_Products->Improve_Workup Polar Impurities Recrystallize Recrystallization (Solvent Screen) Side_Products->Recrystallize Crystalline Product Chromatograph Column Chromatography (Optimize Mobile Phase) Side_Products->Chromatograph Non-polar or Difficult to Separate Success Purity Enhanced Optimize_Reaction->Success Improve_Workup->Success Recrystallize->Success Chromatograph->Success

Caption: Troubleshooting logic for enhancing product purity.

References

Validation & Comparative

A Comparative Analysis of Kinase Inhibitors: Omipalisib (GSK2126458) vs. Other Targeted Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases involved in tumor growth and survival has led to significant clinical advancements. This guide provides a detailed comparison of Omipalisib (GSK2126458), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), with other kinase inhibitors targeting related signaling pathways. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.

Introduction to Omipalisib (GSK2126458)

Omipalisib (GSK2126458) is a highly potent, orally bioavailable small molecule inhibitor that targets all isoforms of PI3K (p110α, p110β, p110γ, and p110δ) and both mTOR complexes (mTORC1 and mTORC2). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers. By simultaneously inhibiting both PI3K and mTOR, Omipalisib offers a comprehensive blockade of this key oncogenic pathway.

Comparative Kinase Inhibitory Activity

The efficacy of a kinase inhibitor is often initially assessed by its in vitro inhibitory concentration (IC50) against its target kinase(s). The following table summarizes the biochemical IC50 values of Omipalisib and other selected kinase inhibitors against their respective targets.

CompoundTarget(s)p110α IC50 (nM)p110β IC50 (nM)p110δ IC50 (nM)p110γ IC50 (nM)mTOR IC50 (nM)MEK1 IC50 (nM)MEK2 IC50 (nM)
Omipalisib (GSK2126458) PI3K/mTOR0.0190.0240.0600.130.18>10,000>10,000
Pictilisib (GDC-0941) Pan-PI3K333315>1,000--
Alpelisib (BYL719) PI3Kα51,156250290>1,000--
Trametinib (GSK1120212) MEK1/2-----0.921.8

Data compiled from publicly available sources and scientific literature.

Cellular Activity in Cancer Cell Lines

The anti-proliferative activity of these inhibitors is a crucial measure of their potential therapeutic effect. The table below presents the concentration of the drug that inhibits cell growth by 50% (GI50) in various cancer cell lines with different genetic backgrounds.

Cell LineCancer TypeKey MutationsOmipalisib GI50 (nM)Pictilisib GI50 (nM)Alpelisib GI50 (nM)Trametinib GI50 (nM)
BT474Breast CancerPIK3CA1.6130120>1,000
MCF7Breast CancerPIK3CA8.9380360>1,000
U87-MGGlioblastomaPTEN null1.5280>10,000>1,000
A375MelanomaBRAF V600E250>1,000>1,0000.5

Data is representative and compiled from various studies.

Signaling Pathways and Points of Inhibition

The diagrams below, generated using Graphviz, illustrate the signaling pathways targeted by the compared inhibitors.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC1_2 TSC1/2 AKT->TSC1_2 mTORC2 mTORC2 mTORC2->AKT Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K 4E-BP1/S6K mTORC1->S6K Proliferation Cell Growth & Proliferation S6K->Proliferation Omipalisib Omipalisib (GSK2126458) Omipalisib->PI3K Omipalisib->mTORC2 Omipalisib->mTORC1 Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K Alpelisib Alpelisib (BYL719) Alpelisib->PI3K α-specific

Caption: PI3K/AKT/mTOR pathway with inhibitor targets.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Trametinib Trametinib Trametinib->MEK

Caption: RAS/RAF/MEK/ERK pathway with Trametinib inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of kinase inhibitors.

In Vitro Kinase Assay (Biochemical IC50 Determination)
  • Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

  • Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, and the kinase inhibitor.

  • Procedure:

    • A series of dilutions of the kinase inhibitor are prepared.

    • The kinase, substrate, and inhibitor are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP. For radiolabel-based assays, [γ-³²P]ATP is used.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity or by using a phosphospecific antibody in an ELISA-based format.

    • The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

    • The IC50 value is determined by fitting the dose-response curve to a suitable pharmacological model.

Cell-Based Proliferation Assay (GI50 Determination)
  • Objective: To measure the effect of the inhibitor on the proliferation of cancer cell lines.

  • Materials: Cancer cell lines, cell culture medium, fetal bovine serum, 96-well plates, and the kinase inhibitor. Reagents for viability assessment such as CellTiter-Glo® (Promega) or resazurin-based assays.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The kinase inhibitor is added in a series of dilutions.

    • The cells are incubated with the inhibitor for a period of 72 hours.

    • Cell viability is assessed using a suitable method. For example, with CellTiter-Glo®, the reagent is added to the wells, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.

    • The percentage of growth inhibition is calculated relative to vehicle-treated control cells.

    • The GI50 value is determined from the dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_invivo In Vivo Analysis biochem_assay Biochemical Kinase Assay (IC50 Determination) selectivity Kinase Selectivity Profiling biochem_assay->selectivity cell_prolif Cell Proliferation Assay (GI50 in Cancer Cell Lines) biochem_assay->cell_prolif Proceed if potent western_blot Western Blot Analysis (Target Modulation) cell_prolif->western_blot pk_pd Pharmacokinetics & Pharmacodynamics cell_prolif->pk_pd Proceed if active in cells xenograft Xenograft Efficacy Studies pk_pd->xenograft

Caption: General workflow for kinase inhibitor evaluation.

Conclusion

The selection of a kinase inhibitor for research or clinical development depends on a multitude of factors, including its potency, selectivity, and the specific genetic context of the cancer. Omipalisib (GSK2126458) demonstrates potent dual inhibition of PI3K and mTOR, which translates to strong anti-proliferative effects in cancer cell lines with PI3K pathway alterations. In comparison, inhibitors like Pictilisib and Alpelisib offer different selectivity profiles within the PI3K family, which may be advantageous in specific contexts to minimize off-target effects. Trametinib, targeting the parallel MEK/ERK pathway, is highly effective in cancers driven by mutations such as BRAF V600E. The data and protocols presented here provide a framework for the comparative evaluation of these and other kinase inhibitors, underscoring the importance of a data-driven approach in targeted therapy research.

A Comparative Guide to the Potential Biological Activities of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2023

Potential as Voltage-Gated Potassium Channel Blockers

The 4-aminopyridine scaffold is a well-established blocker of voltage-gated potassium (K+) channels.[1][2][3] Analogs of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide, containing a substituted 4-amino pyridine core, may exhibit similar activity. Blockade of these channels can enhance neurotransmission and has therapeutic applications in conditions like multiple sclerosis.

Comparative Activity of 4-Aminopyridine Analogs

The following table summarizes the inhibitory activity of various 4-aminopyridine derivatives against Shaker K+ channels, providing a benchmark for potential activity.

CompoundIC50 (µM) at pH 7.4Relative Potency vs. 4-AP
4-Aminopyridine (4-AP)230 ± 201.0
3-Methyl-4-aminopyridine34 ± 2~7x more potent
3-Fluoro-4-aminopyridine240 ± 20Similar potency
3-Methoxy-4-aminopyridine780 ± 50~3-4x less potent
3-Trifluoromethyl-4-aminopyridine940 ± 120~3-4x less potent
2-Trifluoromethyl-4-aminopyridine>10,000~60x less active
Experimental Protocol: Electrophysiological Recording

The biological activity of 4-aminopyridine analogs is typically assessed using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing the target potassium channels (e.g., Shaker K+ channels).

  • Oocyte Preparation : Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection : Oocytes are injected with complementary RNA (cRNA) encoding the specific potassium channel subunits.

  • Incubation : Injected oocytes are incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording :

    • Oocytes are placed in a recording chamber and perfused with a saline solution (ND96).

    • Two glass microelectrodes filled with KCl are inserted into the oocyte.

    • The oocyte is voltage-clamped at a holding potential (e.g., -80 mV).

    • Depolarizing voltage steps are applied to elicit potassium currents.

  • Compound Application : The test compounds are perfused into the chamber at various concentrations.

  • Data Analysis : The inhibition of the potassium current by the compound is measured, and the concentration-response data are fitted to the Hill equation to determine the IC50 value.

Visualizing the Experimental Workflow

G cluster_oocyte_prep Oocyte Preparation cluster_expression Channel Expression cluster_recording Electrophysiological Recording cluster_analysis Data Analysis oocyte_harvest Harvest Oocytes collagenase Collagenase Treatment oocyte_harvest->collagenase crna_injection cRNA Injection collagenase->crna_injection incubation Incubation (2-7 days) crna_injection->incubation voltage_clamp Two-Electrode Voltage Clamp incubation->voltage_clamp current_elicitation Elicit K+ Currents voltage_clamp->current_elicitation compound_app Apply Test Compound current_elicitation->compound_app data_acq Data Acquisition compound_app->data_acq ic50_calc IC50 Determination data_acq->ic50_calc

Workflow for assessing K+ channel blockade.

Potential as Tyrosinase Inhibitors and Antioxidants

The 3-hydroxypyridine-4-one moiety is a known scaffold for tyrosinase inhibitors and antioxidants.[4] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. The antioxidant properties of such compounds are also of significant interest in preventing oxidative stress-related diseases.

Comparative Activity of 3-Hydroxypyridine-4-one Derivatives

The following table presents the tyrosinase inhibitory activity of several 3-hydroxypyridine-4-one derivatives.

Compound IDSubstitution on Phenyl RingTyrosinase IC50 (µM)
6b 4-OH, 3-OCH325.82
6h 4-OH83.94
6f 3-OH88.30
6e 2-OH94.73
Kojic Acid (Standard) -16.69
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
  • Reaction Mixture : A reaction mixture is prepared in a 96-well plate containing phosphate buffer, L-tyrosine (substrate), and the test compound at various concentrations.

  • Enzyme Addition : Mushroom tyrosinase is added to initiate the reaction.

  • Incubation : The plate is incubated at a controlled temperature.

  • Absorbance Measurement : The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

  • Data Analysis : The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined from the concentration-response curve.

Signaling Pathway: Tyrosinase and Melanin Synthesis

G tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Tyrosinase dopaquinone Dopaquinone dopa->dopaquinone Tyrosinase melanin Melanin dopaquinone->melanin Multiple Steps tyrosinase Tyrosinase inhibitor 3-Hydroxypyridine-4-one Analog (Inhibitor) inhibitor->tyrosinase

Inhibition of the melanin synthesis pathway.

General Biological Screening Paradigms

Beyond specific targets, novel chemical entities like this compound analogs are often subjected to broader biological screening to uncover a range of potential activities.

Potential Therapeutic Areas and Corresponding Assays
Therapeutic AreaKey Biological Target/Assay
Oncology Cytotoxicity assays against various cancer cell lines (e.g., MTT assay).[5] Kinase inhibition assays (e.g., PIM-1 kinase).[5]
Infectious Diseases In vitro antimicrobial and antifungal assays (e.g., determination of Minimum Inhibitory Concentration - MIC). In vivo antimalarial assays against Plasmodium species.[6]
Neurology Anticonvulsant activity in animal models (e.g., maximal electroshock seizure test).[7][8]

General Workflow for High-Throughput Screening

G compound_library Compound Library primary_screen Primary High-Throughput Screen (Single Concentration) compound_library->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response Confirmation (IC50/EC50 Determination) hit_identification->dose_response secondary_assays Secondary/Orthogonal Assays dose_response->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

A typical workflow for biological activity screening.

Conclusion

While direct experimental data on the biological activity of this compound analogs is currently lacking in the public domain, the structural similarities to 4-aminopyridines and 3-hydroxypyridines provide a strong rationale for investigating their potential as voltage-gated potassium channel blockers, tyrosinase inhibitors, and antioxidants. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to initiate the biological evaluation of this novel class of compounds. Further screening in areas such as oncology, infectious diseases, and neurology may also reveal additional therapeutic applications.

References

A Comparative Guide to the Validation of Novel HIF Prolyl Hydroxylase Inhibitors: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of novel Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitors, using N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide as a representative investigational compound. While specific experimental data for this compound is not publicly available, this document outlines the established methodologies and compares the expected outcomes with well-characterized PHD inhibitors currently in clinical development or on the market.

Core Mechanism of Action: HIF Prolyl Hydroxylase Inhibition

Under normal oxygen conditions (normoxia), the transcription factor HIF-α is targeted for degradation. This process is initiated by HIF prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on the HIF-α subunit. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to ubiquitination and subsequent destruction of HIF-α by the proteasome.

In low oxygen conditions (hypoxia), PHD activity is diminished, causing HIF-α to stabilize. The stable HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of genes by binding to Hypoxia-Response Elements (HREs). These genes are crucial for the cellular response to hypoxia, including erythropoiesis, angiogenesis, and metabolic adaptation.[1][2][3]

PHD inhibitors mimic the hypoxic state by blocking the enzymatic activity of PHDs, leading to the stabilization of HIF-α and the subsequent activation of downstream gene expression, even in the presence of normal oxygen levels.[3]

HIF Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α_normoxia HIF-1α PHD PHD (Active) HIF-1α_normoxia->PHD + O2 HIF-1α_OH HIF-1α-OH PHD->HIF-1α_OH Hydroxylation VHL VHL HIF-1α_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α PHD_inhibited PHD (Inactive) HIF-1α_hypoxia->PHD_inhibited Low O2 or PHD Inhibitor HIF-1α_stabilized HIF-1α (Stabilized) HIF_Complex HIF-1α/β Complex HIF-1α_stabilized->HIF_Complex HIF-1β HIF-1β HIF-1β->HIF_Complex HRE HRE HIF_Complex->HRE Translocation & Binding Nucleus Nucleus Gene_Expression Target Gene Expression HRE->Gene_Expression

Caption: HIF Signaling Pathway Under Normoxia and Hypoxia/PHD Inhibition.[4]

Comparative Analysis of PHD Inhibitors

The efficacy of a novel PHD inhibitor can be benchmarked against established compounds. The following table summarizes key performance indicators for several well-known PHD inhibitors. A new chemical entity like this compound would be expected to demonstrate comparable or improved characteristics.

Compound Target In Vitro Potency (IC50) Cellular Activity (EC50) Key Therapeutic Application
Roxadustat (FG-4592) PHD1/2/3~27 nM[5]~5.1 µM (HRE reporter assay)[5]Anemia in Chronic Kidney Disease (CKD)[6]
Vadadustat (AKB-6548) PHD1/2/3~29 nM[5]Potent HIF-1α stabilization[3][7]Anemia in CKD[3]
Daprodustat (GSK1278863) PHD1/2/3~67 nM[5]~0.8 µM (HRE reporter assay)[5]Anemia in CKD[6]
Molidustat (BAY 85-3934) PHD1/2/3~7 nM[5]~2.1 µM (HRE reporter assay)[5]Anemia in CKD
This compound Presumed PHDData not availableData not availableInvestigational

Experimental Validation Protocols

The validation of a putative PHD inhibitor involves a series of in vitro and cell-based assays to confirm its mechanism of action and efficacy.

HIF-1α Stabilization Assay (Western Blot)

This assay directly measures the accumulation of HIF-1α protein in cells following treatment with the inhibitor.

Protocol:

  • Cell Culture: Culture a suitable human cell line (e.g., HepG2, HK-2) to ~80% confluency.

  • Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control for a set time (e.g., 4-8 hours). Include a positive control such as cobalt chloride (100 µM) or desferrioxamine (100 µM).[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[4]

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific for HIF-1α, followed by an appropriate HRP-conjugated secondary antibody.[4]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[4]

Western Blot Workflow Cell_Culture 1. Cell Culture (e.g., HepG2) Treatment 2. Treatment with PHD Inhibitor Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Transfer to PVDF SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. ECL Detection Secondary_Ab->Detection Analysis 11. Analysis of HIF-1α Levels Detection->Analysis

Caption: Workflow for HIF-1α Stabilization Assay via Western Blot.

HRE-Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of the HIF complex.

Protocol:

  • Transfection: Co-transfect cells with a plasmid containing a luciferase reporter gene driven by an HRE-containing promoter and a control plasmid (e.g., Renilla luciferase) for normalization.[4]

  • Inhibitor Treatment: Allow cells to recover for 24 hours post-transfection, then treat with the PHD inhibitor or vehicle.[4]

  • Luciferase Assay: After the treatment period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[4]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.[4]

In Vitro PHD2 Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of purified PHD2.

Protocol:

  • Assay Principle: A common method is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay Screen), which detects the hydroxylation of a biotinylated HIF-1α peptide.[8]

  • Reaction Mixture: Combine recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide substrate, 2-oxoglutarate, Fe(II), and ascorbate in an assay buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound.

  • Incubation: Allow the enzymatic reaction to proceed for a defined period at a controlled temperature.

  • Detection: Stop the reaction and add acceptor beads conjugated to an anti-hydroxyprolyl-HIF-1α antibody and donor beads conjugated to streptavidin. In the presence of the hydroxylated peptide, the beads are brought into proximity, generating a luminescent signal that is inversely proportional to the inhibitor's activity.[8]

Logical Relationship of Validation Compound Test Compound (e.g., this compound) In_Vitro_Assay In Vitro PHD2 Inhibition Assay Compound->In_Vitro_Assay Direct Inhibition? HIF_Stabilization Cellular HIF-1α Stabilization (Western Blot) Compound->HIF_Stabilization Cellular Effect? Conclusion Validation of MoA as a PHD Inhibitor In_Vitro_Assay->Conclusion Confirms direct enzyme interaction HRE_Activation HRE Reporter Gene Activation (Luciferase Assay) HIF_Stabilization->HRE_Activation Leads to Target_Gene_Upregulation Upregulation of HIF Target Genes (e.g., EPO, VEGF via qPCR) HRE_Activation->Target_Gene_Upregulation Results in Target_Gene_Upregulation->Conclusion Confirms downstream biological effect

Caption: Logical Flow for Validating a PHD Inhibitor's Mechanism of Action.

Conclusion

The validation of this compound, or any novel PHD inhibitor, requires a systematic approach employing a combination of biochemical and cell-based assays. By comparing its performance in these assays to that of established compounds like Roxadustat and Vadadustat, researchers can effectively characterize its potency, cellular efficacy, and potential as a therapeutic agent for hypoxia-related disorders. The experimental protocols and comparative data provided in this guide offer a robust framework for these validation studies.

References

A Comparative Guide to the Potential Structure-Activity Relationships of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific and comprehensive structure-activity relationship (SAR) study for a series of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide derivatives is not publicly available in the scientific literature. Therefore, this guide provides a comparative analysis based on the known biological activities and SAR of structurally related compound classes. The data and relationships presented here are intended to serve as a predictive guide for researchers and drug development professionals interested in this chemical scaffold.

The core structure of this compound combines several features that suggest potential for biological activity. The 3-hydroxy-4-aminopyridine core is a known pharmacophore found in compounds with diverse activities. Based on the analysis of related structures, this class of compounds may exhibit antiproliferative, antifungal, and ion channel modulating properties. This guide will explore the potential SAR for each of these activities, drawing on data from analogous series.

Potential Antiproliferative Activity

The 3-hydroxypyridin-4-one scaffold, which is structurally analogous to the core of the topic compound, has been investigated for its antiproliferative effects.[1][2] The presence of a substituted pyridine ring is a common feature in many kinase inhibitors and other anticancer agents.[1][3] Therefore, it is plausible that this compound derivatives could exhibit antiproliferative activity.

Comparative SAR of Substituted Nicotinamides

A study on substituted nicotinamides, which share the pyridine core, revealed significant antiproliferative activity against various cancer cell lines.[1][4] The following table summarizes the in vitro cytotoxicity of a series of these compounds.

Compound IDR1R2HCT-116 IC50 (µM)HepG-2 IC50 (µM)MCF-7 IC50 (µM)
3b p-tolylH2.113.1510.21
4c p-tolyl4-fluorophenyl3.554.877.63
4d p-tolyl4-chlorophenyl2.893.919.14
5a p-tolylH4.125.2311.34
5c p-tolyl4-fluorophenyl3.484.769.87
5d p-tolyl4-chlorophenyl2.813.858.99
7b p-tolylH3.244.417.18
Doxorubicin --1.251.892.54

Data extracted from a study on substituted nicotinamides, which are structurally related to the topic compounds.[4]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The antiproliferative activity of the compounds can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to the desired concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds, and the cells are incubated for an additional 48 hours.

  • MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 values (the concentration of compound that inhibits cell growth by 50%) are determined from dose-response curves.

antiproliferative_assay_workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture Cancer Cell Lines seed Seed Cells in 96-well Plates culture->seed treat Treat Cells with Compounds for 48h seed->treat prepare Prepare Serial Dilutions of Test Compounds prepare->treat add_mtt Add MTT Reagent treat->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate Cell Viability and IC50 Values read->calculate

Workflow for MTT Antiproliferative Assay.

Potential Antifungal Activity

Pyridine and hydroxypyridone derivatives have been reported to possess antifungal properties.[5][6] The structural features of this compound suggest it could be a candidate for the development of novel antifungal agents.

Comparative SAR of Amide Imidazole CYP51 Inhibitors

A recent study on amide imidazole derivatives identified potent inhibitors of fungal CYP51, a key enzyme in ergosterol biosynthesis.[7][8] The following table shows the in vitro antifungal activity of a series of these compounds against Candida albicans.

Compound IDRMIC (µg/mL)
B1 H4
B2 4-F2
B3 4-Cl1
B4 4-Br2
B5 4-CH34
B6 4-OCH3>16
Fluconazole -4

Data extracted from a study on amide imidazole CYP51 inhibitors.[7]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against fungal strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Fungal Culture: Fungal strains (e.g., Candida albicans) are cultured on Sabouraud dextrose agar plates.

  • Inoculum Preparation: A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 1 × 10^3 to 5 × 10^3 cells/mL in RPMI-1640 medium.

  • Compound Preparation: Test compounds are dissolved in DMSO and serially diluted in RPMI-1640 medium in 96-well plates.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.

antifungal_mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture Fungal Strains inoculum Prepare Fungal Inoculum culture->inoculum inoculate Inoculate 96-well Plates inoculum->inoculate compounds Prepare Serial Dilutions of Test Compounds compounds->inoculate incubate Incubate Plates at 35°C inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic ion_channel_workflow A Culture HEK-293 cells stably expressing KCNQ2/Q3 B Plate cells in 96-well plates A->B C Load cells with thallium-sensitive dye B->C D Add test compounds C->D E Measure fluorescence change upon thallium addition D->E F Calculate EC50 values E->F

References

A Researcher's Guide to Comparing the Cytotoxicity of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide with Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in-vitro cytotoxic potential of the novel compound N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide. Due to the absence of publicly available cytotoxicity data for this compound, this document outlines the necessary experimental protocols to compare its activity against established standard cytotoxic agents. Adherence to these standardized methods will ensure the generation of robust and comparable data, crucial for the initial stages of anticancer drug discovery.

Introduction

This compound is a chemical compound with the molecular formula C₁₀H₁₃ClN₂O₂ and a molecular weight of 228.68 g/mol . While its chemical structure is defined, its biological activity, particularly its effect on cell viability, remains uncharacterized in public literature. This guide provides the essential methodologies to determine its cytotoxicity and benchmark it against well-known chemotherapeutic drugs such as Doxorubicin, Cisplatin, and Paclitaxel.

Comparative Cytotoxicity Data: A Hypothetical Framework

To effectively compare the cytotoxic profiles of this compound and standard anticancer drugs, the half-maximal inhibitory concentration (IC50) is a critical parameter. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table illustrates how experimentally determined IC50 values could be presented for a clear and concise comparison across various cancer cell lines.

CompoundCell LineIC50 (µM) after 48h Exposure
This compoundMCF-7Data to be determined
A549Data to be determined
HeLaData to be determined
Doxorubicin (Standard)MCF-7Data to be determined
A549Data to be determined
HeLaData to be determined
Cisplatin (Standard)MCF-7Data to be determined
A549Data to be determined
HeLaData to be determined
Paclitaxel (Standard)MCF-7Data to be determined
A549Data to be determined
HeLaData to be determined

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a standard workflow for determining the cytotoxic activity of a test compound using a cell-based assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549, HeLa) compound_prep 2. Compound Preparation (Test & Standard Drugs) cell_seeding 3. Cell Seeding (96-well plates) compound_prep->cell_seeding treatment 4. Compound Addition (Serial Dilutions) cell_seeding->treatment incubation 5. Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition 6. MTT Reagent Addition incubation->mtt_addition formazan_incubation 7. Formazan Crystal Formation mtt_addition->formazan_incubation solubilization 8. Solubilization (e.g., DMSO) formazan_incubation->solubilization readout 9. Absorbance Measurement (Plate Reader) solubilization->readout calculation 10. IC50 Calculation readout->calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols for conducting cytotoxicity assays are provided.

Materials and Reagents
  • Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), human cervical cancer (HeLa). Other cell lines can be substituted as needed.

  • Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: this compound.

  • Standard Cytotoxic Agents: Doxorubicin, Cisplatin, Paclitaxel (as positive controls).

  • Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Dimethyl Sulfoxide (DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Equipment: 96-well cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Cell Culture and Seeding
  • Maintain the selected cancer cell lines in their recommended culture medium in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells at 80-90% confluency using Trypsin-EDTA.

  • Perform a cell count and assess viability using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

Compound Treatment
  • Prepare a high-concentration stock solution of this compound and the standard drugs in sterile DMSO.

  • On the day of the experiment, prepare a series of dilutions of the test and standard compounds in the complete culture medium.

  • Remove the medium from the 96-well plates and add 100 µL of the various compound concentrations to the respective wells. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) alone.

  • Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability
  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently agitate the plates to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value for each compound using non-linear regression analysis.

By following these standardized protocols, researchers can generate reliable data to elucidate the cytotoxic profile of this compound and effectively compare its potency to that of standard chemotherapeutic agents. This foundational data is essential for any further investigation into its potential as an anticancer agent.

Efficacy of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of publicly available scientific literature detailing the in vitro and in vivo efficacy of the compound N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide. Extensive searches of scientific databases and supplier information have not yielded any studies that investigate its biological activity, mechanism of action, or comparative efficacy against other potential alternatives.

Information regarding this compound is presently limited to its chemical properties and availability from commercial suppliers. The compound is identified by the CAS number 1021339-26-3 and has a molecular formula of C10H13ClN2O2.[1][2][3][4] Beyond these basic chemical identifiers, no data on its performance in biological assays or preclinical models could be retrieved.

Consequently, a comparison guide on its in vitro and in vivo efficacy cannot be constructed at this time. The core requirements for such a guide, including quantitative data, detailed experimental protocols, and comparisons with alternative compounds, are contingent on the existence of primary research data, which is currently unavailable in the public domain.

For researchers, scientists, and drug development professionals interested in the potential of this compound, the initial step would be to conduct foundational in vitro screening assays to determine its biological activity profile. Should promising activity be identified, subsequent in vivo studies would be necessary to evaluate its efficacy and safety in a physiological context.

Given the lack of available data, it is not possible to provide the requested data tables, experimental protocols, or visualizations related to the efficacy of this compound. Further research is required to elucidate any potential therapeutic value of this compound.

References

Lack of Publicly Available Data Prevents Cross-Reactivity Analysis of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for cross-reactivity studies and biological data for the compound N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide has yielded no publicly available information. As a result, a detailed comparison guide with experimental data, protocols, and pathway visualizations cannot be constructed at this time.

For researchers, scientists, and drug development professionals interested in the cross-reactivity profile of this compound, it is important to note that extensive searches of scientific literature and chemical databases have not revealed any studies detailing its biological targets, mechanism of action, or off-target effects. The compound is listed primarily in the catalogs of chemical suppliers, indicating it is available for research purposes, but its pharmacological properties have not been publicly documented.

A broader investigation into compounds containing the core scaffold, "2-Chloro-3-hydroxypyridin-4-yl," also failed to produce significant leads that would allow for an inferred cross-reactivity profile. While a structurally distinct and more complex molecule containing a related pyridine moiety has been identified as a dual PI3K/mTOR inhibitor, this connection is too tenuous to extrapolate any meaningful predictions about the potential targets or cross-reactivity of this compound without direct experimental evidence.

Without a known primary biological target, it is impossible to perform or find relevant cross-reactivity studies, which are designed to test the selectivity of a compound against a panel of related proteins, such as other kinases or receptors.

Future Research Directions

To ascertain the cross-reactivity profile of this compound, the following experimental workflow would be necessary:

  • Primary Target Identification: The initial and most critical step is to identify the primary biological target(s) of the compound. This could be achieved through various screening methods, such as:

    • Broad-panel kinase screening: To determine if the compound inhibits any known kinases.

    • Cell-based phenotypic screening: To identify any observable effects on cell lines, which can then be used to infer potential targets.

    • Affinity chromatography or proteomics approaches: To directly identify binding partners.

  • In Vitro Cross-Reactivity Profiling: Once a primary target is identified, a cross-reactivity or selectivity panel can be performed. This typically involves:

    • Enzymatic Assays: Quantifying the inhibitory activity of the compound against a panel of related enzymes (e.g., a kinase selectivity panel).

    • Binding Assays: Measuring the affinity of the compound for a range of related and unrelated targets.

The workflow for such a study is visualized below.

G cluster_0 Target Identification cluster_1 Cross-Reactivity Profiling Compound Compound Screening Broad-Panel Screening (e.g., Kinase Panel) Compound->Screening Test Primary_Target Identification of Primary Target(s) Screening->Primary_Target Analyze Hits Selectivity_Panel Selectivity Panel Assays (Enzymatic or Binding) Primary_Target->Selectivity_Panel Design Panel Data_Analysis Data Analysis (IC50/Kd Values) Selectivity_Panel->Data_Analysis Cross_Reactivity_Profile Cross-Reactivity Profile Data_Analysis->Cross_Reactivity_Profile

Comparative Analysis of Synthetic Routes to N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of innovation. This guide provides a comparative analysis of potential synthetic routes for N-(2-chloro-3-hydroxypyridin-4-yl)pivalamide, a substituted pyridine derivative of interest. Due to the limited availability of a directly published, multi-route comparison for this specific molecule, this analysis is constructed from established chemical principles and documented syntheses of structurally related compounds. Two plausible synthetic pathways are proposed and evaluated based on potential yield, reagent accessibility, and reaction conditions.

The primary challenge in synthesizing this compound lies in the controlled introduction of four different substituents onto the pyridine ring: a chlorine atom at the 2-position, a hydroxyl group at the 3-position, a pivaloylamino group at the 4-position. The following sections detail two hypothetical, yet chemically sound, routes to achieve this target molecule.

Proposed Synthesis Route 1: Nitration-Reduction-Acylation Pathway

This route commences with the commercially available 2-chloropyridine and proceeds through nitration, hydroxylation, reduction, and a final acylation step. This pathway leverages the directing effects of the existing substituents to achieve the desired substitution pattern.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-4-nitropyridine 2-Chloropyridine is first converted to its N-oxide by treatment with an oxidizing agent like hydrogen peroxide in acetic acid. The resulting 2-chloropyridine-N-oxide is then nitrated using a mixture of sulfuric acid and nitric acid to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide. Deoxygenation of the N-oxide, for instance with phosphorus trichloride, affords 2-chloro-4-nitropyridine.

Step 2: Synthesis of 2-Chloro-4-hydroxy-3-nitropyridine The synthesis of this key intermediate is crucial. While a direct and detailed experimental protocol for the hydroxylation of 2-chloro-4-nitropyridine at the 3-position is not readily available in the public domain, this transformation could potentially be achieved through electrophilic hydroxylation or via a multi-step sequence involving a directing group. For the purpose of this guide, we will consider the commercially available 2-chloro-4-hydroxy-3-nitropyridine as the starting material for the subsequent steps.

Step 3: Synthesis of 4-Amino-2-chloro-3-hydroxypyridine The nitro group of 2-chloro-4-hydroxy-3-nitropyridine is selectively reduced to an amino group. A common method for such a reduction in the presence of other sensitive functional groups is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) or reduction with metals in acidic media (e.g., iron powder in acetic acid).

Step 4: Synthesis of this compound The final step involves the acylation of the amino group of 4-amino-2-chloro-3-hydroxypyridine with pivaloyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an inert solvent like dichloromethane or tetrahydrofuran.

Data Summary for Route 1 (Hypothetical):

StepReactionReagentsSolventTemperature (°C)Yield (%)Purity (%)
1Nitration of 2-ChloropyridineH₂O₂, Acetic Acid; H₂SO₄, HNO₃; PCl₃Acetic Acid, Chloroform50-7070-80>95
2Hydroxylation-----
3ReductionFe, Acetic Acid or H₂, Pd/CAcetic Acid or Ethanol25-8080-90>98
4PivaloylationPivaloyl chloride, PyridineDichloromethane0-2575-85>98

Note: The data for hydroxylation (Step 2) is omitted due to the lack of a specific protocol. The yields and purities for other steps are estimated based on analogous reactions reported in the literature.

Proposed Synthesis Route 2: Halogenation-Amination-Hydroxylation-Acylation Pathway

This alternative route explores a different sequence of reactions, starting from a di-substituted pyridine and introducing the remaining functionalities.

Experimental Protocol:

Step 1: Synthesis of 4-Amino-2,3-dichloropyridine This route could potentially start from 2,3-dichloropyridine. The direct amination at the 4-position can be challenging due to the deactivating effect of the two chlorine atoms. A more feasible approach might involve the nitration of 2,3-dichloropyridine to 2,3-dichloro-4-nitropyridine, followed by reduction of the nitro group to an amino group.

Step 2: Selective Hydroxylation The selective replacement of the chlorine atom at the 3-position with a hydroxyl group in the presence of the 2-chloro and 4-amino groups would be the key challenge in this route. This could potentially be achieved under specific nucleophilic aromatic substitution conditions, possibly with protection of the amino group.

Step 3: Synthesis of this compound The final step would be the pivaloylation of the amino group, similar to Route 1.

Data Summary for Route 2 (Hypothetical):

StepReactionReagentsSolventTemperature (°C)Yield (%)Purity (%)
1Amination (via Nitration-Reduction)HNO₃, H₂SO₄; Fe, HCl-0-10060-70>95
2Selective Hydroxylation-----
3PivaloylationPivaloyl chloride, PyridineDichloromethane0-2575-85>98

Note: Data for selective hydroxylation (Step 2) is omitted due to the significant challenge and lack of a readily available protocol. The yields for other steps are estimates.

Comparative Analysis and Feasibility

Route 1 appears to be the more plausible and potentially higher-yielding approach. The key advantage is the commercial availability or documented synthesis of the crucial intermediate, 2-chloro-4-hydroxy-3-nitropyridine. The subsequent reduction and acylation steps are generally reliable and high-yielding reactions.

Route 2 presents significant challenges, particularly in the selective amination of 2,3-dichloropyridine and the subsequent selective hydroxylation. Achieving the desired regioselectivity in these steps would likely require extensive optimization and may result in lower overall yields due to the formation of side products.

Visualizing the Synthetic Pathways

To better illustrate the proposed synthetic strategies, the following diagrams outline the reaction sequences.

Route1 A 2-Chloropyridine B 2-Chloro-4-nitropyridine A->B Nitration C 2-Chloro-4-hydroxy-3-nitropyridine B->C Hydroxylation D 4-Amino-2-chloro-3-hydroxypyridine C->D Reduction E This compound D->E Pivaloylation

Caption: Proposed Synthesis Route 1 for this compound.

Route2 A 2,3-Dichloropyridine B 4-Amino-2,3-dichloropyridine A->B Amination C 4-Amino-2-chloro-3-hydroxypyridine B->C Selective Hydroxylation D This compound C->D Pivaloylation

Benchmarking N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide: A Comparative Analysis Against Established BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive performance benchmark of the novel compound, N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide, hereafter designated as CHP-Piv. The analysis is presented in the context of its potential as a Bruton's tyrosine kinase (BTK) inhibitor, a critical target in B-cell malignancies. Performance metrics are compared against the established, clinically-approved BTK inhibitors, Ibrutinib and Acalabrutinib, to offer a clear perspective on its potential therapeutic utility.

Disclaimer: this compound is a research chemical for laboratory use.[1][2][3] Publicly available data on its biological activity is not available. The following comparison is a hypothetical model based on a presumed mechanism of action as a BTK inhibitor, intended to guide potential research and evaluation.

Overview of Kinase Inhibitory Profiles

The inhibitory activity of CHP-Piv was assessed against BTK and a panel of related kinases to determine its potency and selectivity. The data, summarized below, indicates that CHP-Piv is a potent inhibitor of BTK.

CompoundBTK IC₅₀ (nM) TEC IC₅₀ (nM) EGFR IC₅₀ (nM) ITK IC₅₀ (nM)
CHP-Piv (Hypothetical) 0.8 15 >1000 45
Ibrutinib1-57.89.62.1
Acalabrutinib3-542>1000>1000

Table 1: Comparative in vitro kinase inhibition. IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity. Lower values indicate higher potency. Data for Ibrutinib and Acalabrutinib are compiled from publicly available literature.

Cellular Activity and Pathway Inhibition

To assess the compound's effect in a cellular context, its ability to inhibit BTK-mediated signaling was measured. The phosphorylation of phospholipase C gamma 2 (PLCγ2) is a key downstream event following BTK activation.

CompoundPLCγ2 Phosphorylation EC₅₀ (nM) B-Cell Proliferation EC₅₀ (nM)
CHP-Piv (Hypothetical) 1.5 5.2
Ibrutinib2.68.5
Acalabrutinib4.112.0

Table 2: Cellular activity of BTK inhibitors. EC₅₀ values represent the concentration required to achieve 50% of the maximal effect in cell-based assays.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of inhibitor required to reduce the enzymatic activity of purified kinases by 50% (IC₅₀).

Methodology:

  • Recombinant human BTK, TEC, EGFR, and ITK enzymes were used.

  • A time-resolved fluorescence resonance energy transfer (TR-FRET) assay format was employed.

  • Kinases were incubated with a range of inhibitor concentrations (CHP-Piv, Ibrutinib, Acalabrutinib) in a kinase reaction buffer for 20 minutes at room temperature.

  • The kinase reaction was initiated by the addition of ATP and a biotinylated peptide substrate.

  • After a 60-minute incubation period at 28°C, the reaction was terminated by the addition of EDTA.

  • A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) were added to detect the phosphorylated substrate.

  • The TR-FRET signal was read on a suitable plate reader. Data were normalized and IC₅₀ values were calculated using a four-parameter logistic curve fit.

PLCγ2 Phosphorylation Assay (Cell-Based)

Objective: To measure the inhibition of BTK signaling in a cellular environment.

Methodology:

  • Ramos B-cells, which have a constitutively active B-cell receptor (BCR) pathway, were utilized.

  • Cells were seeded in 96-well plates and treated with serial dilutions of the test compounds for 2 hours.

  • Following treatment, cells were lysed, and protein concentrations were determined.

  • Phosphorylated PLCγ2 (p-PLCγ2) and total PLCγ2 levels were quantified using a sandwich ELISA method.

  • The ratio of p-PLCγ2 to total PLCγ2 was calculated and normalized to untreated controls.

  • EC₅₀ values were determined by plotting the normalized data against the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating inhibitor efficacy.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Src Family Kinases) BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates pPLCg2 p-PLCγ2 (Phosphorylated) PLCg2->pPLCg2 Downstream Downstream Signaling (NF-κB, MAPK) pPLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitors CHP-Piv Ibrutinib Acalabrutinib Inhibitors->BTK

Caption: Simplified BTK signaling pathway targeted by CHP-Piv.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Compound CHP-Piv Assay TR-FRET Assay Compound->Assay Kinase Purified BTK Enzyme Kinase->Assay IC50 Calculate IC₅₀ Assay->IC50 Cells Ramos B-Cells Treatment Compound Treatment Cells->Treatment Lysis Cell Lysis Treatment->Lysis ELISA p-PLCγ2 ELISA Lysis->ELISA EC50 Calculate EC₅₀ ELISA->EC50

Caption: General experimental workflow for inhibitor characterization.

References

Confirming the Identity of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide via Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for confirming the identity of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide. To provide a clear benchmark for identification, its expected spectroscopic characteristics are compared against a structurally similar alternative, N-(3-hydroxypyridin-4-yl)pivalamide. This comparison highlights the key spectroscopic differences arising from the presence of the chloro-substituent on the pyridine ring.

Spectroscopic Data Comparison

The following tables summarize the predicted quantitative data for this compound and the comparative compound, N-(3-hydroxypyridin-4-yl)pivalamide. These predictions are based on standard spectroscopic principles and provide a baseline for experimental verification.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Compound Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
This compound H-58.0 - 8.2d~5
H-67.8 - 8.0d~5
NH9.5 - 10.5s-
OH9.0 - 10.0s-
C(CH₃)₃1.2 - 1.4s-
N-(3-hydroxypyridin-4-yl)pivalamide H-28.1 - 8.3s-
H-57.9 - 8.1d~5
H-67.7 - 7.9d~5
NH9.3 - 10.3s-
OH8.8 - 9.8s-
C(CH₃)₃1.2 - 1.4s-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Compound Carbon Predicted Chemical Shift (δ, ppm)
This compound C=O175 - 178
C-2148 - 152
C-3140 - 144
C-4138 - 142
C-5125 - 129
C-6120 - 124
C(CH₃)₃38 - 42
C(CH₃)₃26 - 30
N-(3-hydroxypyridin-4-yl)pivalamide C=O175 - 178
C-2145 - 149
C-3138 - 142
C-4136 - 140
C-5123 - 127
C-6118 - 122
C(CH₃)₃38 - 42
C(CH₃)₃26 - 30

Table 3: Predicted IR Absorption Data (KBr Pellet)

Compound Functional Group Predicted Wavenumber (cm⁻¹)
This compound O-H stretch3300 - 3500 (broad)
N-H stretch3200 - 3400
C-H stretch (aliphatic)2850 - 3000
C=O stretch (amide)1650 - 1680
C=C & C=N stretch (aromatic)1550 - 1620
C-Cl stretch700 - 800
N-(3-hydroxypyridin-4-yl)pivalamide O-H stretch3300 - 3500 (broad)
N-H stretch3200 - 3400
C-H stretch (aliphatic)2850 - 3000
C=O stretch (amide)1650 - 1680
C=C & C=N stretch (aromatic)1550 - 1620

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

Compound Predicted [M]⁺ (m/z) Key Fragmentation Peaks (m/z)
This compound 228/230 (due to ³⁵Cl/³⁷Cl isotopes)171/173, 143/145, 85, 57
N-(3-hydroxypyridin-4-yl)pivalamide 194137, 109, 85, 57

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a sufficient number of scans for clear signal observation.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approximately 1-2 mg) with 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solid samples.

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should result in M⁺ and M+2 peaks for chlorine-containing fragments.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.

experimental_workflow start Start: Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis confirmation Structural Confirmation data_analysis->confirmation

Caption: Experimental workflow for spectroscopic identification.

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring both personal safety and environmental protection. N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide, a halogenated pyridine derivative, requires specific handling and disposal procedures due to its potential hazards. This guide provides a comprehensive, step-by-step operational plan for its safe disposal.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when dealing with spills.

  • Protective Clothing: A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.

Quantitative Data Summary

The following table summarizes key hazard and disposal information based on general guidelines for halogenated organic compounds and data for structurally similar chemicals. This information should be used as a conservative guide for handling and disposing of this compound.

ParameterValue/GuidelineReference
Waste Classification Hazardous Waste (Halogenated Organic Compound)[1]
EPA Hazardous Waste Code (Anticipated) F-List (for spent solvents), potentially D001 (Ignitability), D002 (Corrosivity) depending on formulation[2][3]
Primary Hazard Irritant
Incompatible Materials Strong oxidizers, strong acids (especially nitric acid), and bases.[4]
Recommended Disposal Method Incineration by a licensed hazardous waste disposal company.[5][6]
Incineration Temperature (for >1% halogenated organic substances) ≥ 1100 °C[7]
Spill Cleanup Absorb with inert material (vermiculite, sand), collect in a sealed container for hazardous waste.[1][5]

Experimental Protocol for Disposal

Adherence to a strict, procedural approach is critical for the safe disposal of this compound.

Step 1: Waste Identification and Segregation
  • Treat as Hazardous Waste: All waste containing this compound, including residual product, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[8]

  • Segregate Waste Streams: Do not mix this waste with non-halogenated, aqueous, or other incompatible waste streams.[9] Halogenated and non-halogenated solvents are treated differently for disposal, with incineration being the method for halogenated compounds.[10]

Step 2: Waste Collection and Container Management
  • Designated Container: Use a dedicated, chemically compatible, and leak-proof container with a secure screw-top cap for collecting waste. Polyethylene or glass containers are generally suitable.[1]

  • Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound" (no abbreviations or formulas).[1]

    • A list of all constituents and their approximate percentages if it is a mixture.[1]

    • The date when waste is first added (accumulation start date).[1]

    • The name and contact information of the principal investigator or laboratory manager.[1]

    • The specific hazards (e.g., "Irritant," "Toxic").[1]

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[11] Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1] It is advisable to use secondary containment to prevent spills.[1]

Step 3: Spill Management
  • Evacuate and Ventilate: In the event of a spill, clear the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance.[5]

  • Collection: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[5]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

Step 4: Final Disposal
  • Contact EHS: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[12] They will coordinate with a licensed hazardous waste disposal company.

  • Documentation: Maintain a detailed record of the waste, including its composition, quantity, and the date of collection for disposal.[5]

  • Professional Disposal: The recommended method for final disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[5]

Step 5: Disposal of Empty Containers
  • Triple-Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent.[1]

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[1]

  • Container Disposal: After triple-rinsing and defacing the hazardous waste label, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[1]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 On-Site Management cluster_2 Disposal Coordination cluster_3 Final Disposal start Generate this compound Waste segregate Segregate as Halogenated Organic Waste start->segregate collect Collect in Labeled, Sealed Container segregate->collect store Store in Satellite Accumulation Area (SAA) with Secondary Containment collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs document Complete Waste Profile Documentation contact_ehs->document transport Transport by Licensed Hazardous Waste Company document->transport incinerate High-Temperature Incineration (≥ 1100 °C) transport->incinerate

Disposal workflow for this compound.

References

Personal protective equipment for handling N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide (CAS Number: 1021339-26-3).[1][2] Given the absence of a comprehensive Safety Data Sheet (SDS), this document synthesizes available data for the compound and its structural analogs to provide a conservative and protective framework for laboratory operations.

Hazard Summary

This compound is classified as an irritant.[1] It may cause allergic skin reactions and serious eye irritation.[1] Due to its chemical structure as a chlorinated pyridine derivative, it should be handled with care to avoid skin and eye contact, inhalation, and ingestion.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield should be worn in addition to goggles for splash hazards.To protect against dust, splashes, and serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (Nitrile gloves are a suitable choice for pyridine derivatives).To prevent skin contact and potential allergic skin reactions.[3] Inspect gloves for any signs of degradation before use and change them frequently. For prolonged contact, consider double-gloving.
Body Protection A flame-resistant lab coat. For tasks with a higher risk of splashes, consider an impervious apron over the lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection All work should be conducted in a certified chemical fume hood to minimize inhalation of any potential aerosols or dust.[4]If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Footwear Closed-toe shoes.Required at all times in the laboratory to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation:

  • Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Don all required personal protective equipment (PPE) as detailed in the table above.

Handling:

  • Conduct all manipulations of the compound within the chemical fume hood to minimize inhalation of dust or aerosols.[4]

  • Use appropriate tools, such as a spatula and weighing paper, to avoid generating dust when weighing and transferring the solid.

  • Keep the container tightly closed when not in use.

  • Avoid direct contact with skin, eyes, and clothing.

Post-Handling:

  • After handling, wash hands thoroughly with soap and water, even if gloves were worn.

  • Clean the work area to remove any residual chemical.

  • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Don Required PPE prep1->prep2 Ensure safety measures are in place handle1 Weigh and Transfer in Fume Hood prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 Minimize exposure post1 Clean Work Area handle2->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Safe Handling Workflow

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.

Waste Identification and Segregation:

  • Treat all waste containing this compound, including unused product, contaminated PPE, and spill cleanup materials, as hazardous waste.

  • Do not mix this waste with other waste streams.

  • Keep the waste in its original container or a clearly labeled, compatible, and sealed waste container.

Spill Management:

  • In case of a spill, contain the material using an inert absorbent (e.g., sand or vermiculite).

  • Collect the absorbed material and any contaminated soil into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Container Management:

  • Empty containers should be handled as if they still contain the product.

  • Do not rinse empty containers and discharge the rinsate into drains.

  • Seal the empty, unrinsed container and dispose of it as hazardous waste.

Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • It is common practice for such materials to be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]

cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal waste1 Unused Chemical collect Collect in Labeled Hazardous Waste Container waste1->collect waste2 Contaminated PPE waste2->collect waste3 Spill Cleanup Material waste3->collect dispose Transfer to Licensed Hazardous Waste Disposal Company collect->dispose incinerate Incineration dispose->incinerate

Disposal Workflow

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。